Fludrocortisone-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H29FO5 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17R)-2,2,4-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1/i5D2,9D,11D2 |
InChI Key |
AAXVEMMRQDVLJB-NNSINRFPSA-N |
Isomeric SMILES |
[2H]C1=C2CC[C@H]3[C@@H]4CC[C@@]([C@]4(C[C@@H]([C@@]3([C@]2(CC(C1=O)([2H])[2H])C)F)O)C)(C(=O)C([2H])([2H])O)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F |
Origin of Product |
United States |
Foundational & Exploratory
What is Fludrocortisone-d5 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludrocortisone-d5 is the deuterium-labeled analogue of Fludrocortisone, a synthetic corticosteroid with potent mineralocorticoid activity.[1] In the realm of pharmaceutical research and development, particularly in bioanalysis and pharmacokinetic studies, stable isotope-labeled compounds like this compound are indispensable tools.[1][2] This technical guide provides an in-depth overview of this compound, its primary application as an internal standard in quantitative mass spectrometry, detailed experimental protocols, and the underlying mechanism of action of its non-labeled counterpart, Fludrocortisone.
Core Properties of this compound
Deuterium-labeled Fludrocortisone, or this compound, is a synthetically modified version of Fludrocortisone where five hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution results in a higher molecular weight compared to the parent compound, a critical feature for its use in mass spectrometry-based quantification.[3] The primary utility of this compound in a research setting is as an internal standard for the precise and accurate quantification of Fludrocortisone in biological matrices such as plasma.[4]
Below is a summary of the key chemical and physical properties of Fludrocortisone and its deuterated form.
| Property | Fludrocortisone | This compound |
| Molecular Formula | C21H29FO5 | C21H24D5FO5 |
| Molecular Weight | 380.45 g/mol | 385.48 g/mol |
| Synonyms | 9α-Fluorohydrocortisone, 9α-Fluorocortisol | 9α-Fludrocortisone-d5, 9α-Fluorocortisol-d5 |
| Primary Use in Research | - | Internal standard for quantitative analysis (LC-MS/MS) |
Mechanism of Action of Fludrocortisone
Fludrocortisone exerts its physiological effects by acting as a potent agonist of the mineralocorticoid receptor (MR). Its mechanism of action is primarily genomic, influencing the transcription of target genes to modulate electrolyte and water balance. The signaling cascade is initiated when Fludrocortisone, due to its lipophilic nature, passively diffuses across the cell membrane of target cells, such as those in the distal tubules of the kidneys.
Upon entering the cell, Fludrocortisone binds to the cytoplasmic mineralocorticoid receptor, which is part of a larger multiprotein complex. This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins. The activated Fludrocortisone-MR complex then translocates to the nucleus. Within the nucleus, the complex binds to specific DNA sequences known as hormone response elements, thereby regulating the transcription of target genes. This leads to an increased expression of proteins that modulate ion transport, such as the epithelial sodium channel (ENaC) and Na+/K+-ATPase, resulting in increased sodium reabsorption and potassium excretion.
Fludrocortisone Genomic Signaling Pathway.
Experimental Protocol: Quantification of Fludrocortisone in Human Plasma using this compound
The following is a detailed methodology for the quantitative analysis of Fludrocortisone in human plasma using this compound as an internal standard, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot Plasma: Transfer a known volume of human plasma (e.g., 500 µL) into a clean polypropylene tube.
-
Spike Internal Standard: Add a small volume (e.g., 10 µL) of this compound working solution to each plasma sample to achieve a final concentration within the linear range of the assay.
-
Vortex: Briefly vortex the samples to ensure thorough mixing.
-
Add Extraction Solvent: Add a larger volume of a suitable organic solvent, such as tert-butyl methyl ether (e.g., 3 mL).
-
Vortex Extraction: Vortex the mixture vigorously for a set period (e.g., 5-10 minutes) to facilitate the extraction of the analyte and internal standard into the organic phase.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 4000 rpm for 10 minutes) to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 200 µL) and vortex to dissolve the contents.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The chromatographic separation is typically achieved using a reverse-phase column, and detection is performed with a triple quadrupole mass spectrometer.
| Parameter | Value |
| Chromatography | |
| HPLC System | Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Chromolith RP18e or equivalent |
| Mobile Phase | Acetonitrile and 2 mM ammonium formate (70:30, v/v) |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Fludrocortisone) | m/z 381.2 → 343.2 |
| MRM Transition (this compound) | m/z 386.2 → 348.4 |
| Dwell Time | 200 ms |
Data Analysis and Quantification
The concentration of Fludrocortisone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of a series of calibration standards against their known concentrations. The concentration of Fludrocortisone in the unknown samples is then interpolated from this calibration curve. The use of a stable isotope-labeled internal standard like this compound compensates for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision of the analytical method.
Bioanalytical Workflow for Fludrocortisone Quantification.
Conclusion
This compound is a critical reagent for researchers in the fields of pharmacology, clinical chemistry, and drug metabolism. Its primary role as an internal standard in LC-MS/MS assays enables the development of highly sensitive, specific, and reliable methods for the quantification of Fludrocortisone in complex biological matrices. The detailed experimental protocols and an understanding of the underlying mechanism of action provided in this guide are intended to support the scientific community in the robust design and execution of their research endeavors. The use of such stable isotope-labeled standards is fundamental to generating high-quality data for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Anchor: A Technical Guide to Fludrocortisone-d5 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, achieving precision and accuracy is paramount. This technical guide delves into the core mechanism of Fludrocortisone-d5, a deuterated analog of Fludrocortisone, and its critical role as an internal standard in mass spectrometry-based assays. Understanding its function is key to developing robust and reliable analytical methods for therapeutic drug monitoring and pharmacokinetic studies.
The Fundamental Principle: Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative mass spectrometry.[1][2] The underlying principle is isotope dilution, a method that provides exceptional accuracy by mitigating variabilities inherent in the analytical process.[1] A known quantity of the SIL-IS is added to all samples, including calibration standards and quality controls, at the very beginning of the sample preparation workflow.[1]
This compound is chemically identical to the analyte, Fludrocortisone, with the only difference being the replacement of five hydrogen atoms with their heavier isotope, deuterium. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard. Because their physicochemical properties are nearly identical, this compound and Fludrocortisone behave similarly during every stage of the analysis, including extraction, chromatography, and ionization.
The quantification is not based on the absolute signal of the analyte but rather on the ratio of the analyte's peak area to the internal standard's peak area. This ratiometric measurement effectively cancels out variations that can occur, such as:
-
Sample Preparation Inconsistencies: Losses during extraction, evaporation, or reconstitution steps affect both the analyte and the internal standard equally.
-
Chromatographic Fluctuations: Minor shifts in retention time or peak shape are compensated for as both compounds are affected similarly.
-
Matrix Effects: Variations in ionization efficiency caused by co-eluting components from the biological matrix (e.g., plasma, urine) are normalized because both the analyte and the SIL-IS experience the same degree of ion suppression or enhancement.
The use of a SIL-IS like this compound is strongly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing this compound as an internal standard for the analysis of Fludrocortisone.
Table 1: Linearity and Sensitivity of Fludrocortisone Assays using this compound
| Biological Matrix | Linear Range (pg/mL) | Lower Limit of Quantification (LLOQ) (pg/mL) |
| Human Plasma | 40 - 3000 | 40 |
| Human Plasma | 10 - 1000 | 10 |
| Human Plasma | 5 - 2500 | 5 |
Data compiled from multiple sources.
Table 2: Precision and Accuracy of Fludrocortisone Quantification
| Biological Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| Human Plasma | 0.49 - 7.13 | 0.83 - 5.87 | Not Reported |
| Human Plasma | < 10.9 | < 10.9 | 101.8 |
| Human Plasma | Not Reported | Not Reported | 81.26 (Fludrocortisone), 86.98 (Internal Standard) |
Data compiled from multiple sources.
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of this compound as an internal standard.
Protocol 1: Quantification of Fludrocortisone in Human Plasma using UHPLC-MS/MS
This protocol is adapted from a validated method for determining Fludrocortisone concentrations in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
- To 200 µL of human plasma in a pre-labeled tube, add 25 µL of this compound internal standard working solution.
- Vortex for 10 seconds to mix.
- Add 1.0 mL of tert-butyl methyl ether.
- Vortex for 10 minutes.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
- System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Column: Chromolith RP18e.
- Mobile Phase: Acetonitrile and 2 mM ammonium formate (70:30, v/v).
- Flow Rate: 0.7 mL/min.
- Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
- System: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Fludrocortisone: m/z 381.2 → 343.2
- This compound: m/z 386.2 → 348.4
Protocol 2: Bioanalytical Method Validation for Selectivity
This protocol outlines the procedure to assess the selectivity of the analytical method.
1. Sample Preparation:
- Obtain at least six different lots of blank human plasma from individual donors.
- For each lot, prepare two sets of samples:
- Set A: Blank plasma processed without the internal standard.
- Set B: Blank plasma spiked only with the this compound internal standard.
- Prepare a Lower Limit of Quantification (LLOQ) sample by spiking blank plasma with Fludrocortisone and this compound at the LLOQ concentration.
- Process all samples according to the validated extraction procedure (e.g., Protocol 1).
2. Analysis:
- Analyze the processed samples using the validated LC-MS/MS method.
- Examine the chromatograms for any interfering peaks at the retention times of Fludrocortisone and this compound in the blank samples.
3. Acceptance Criteria:
- The response of any interfering peak in the blank plasma at the retention time of the analyte should be less than 20% of the response of the LLOQ.
- The response of any interfering peak at the retention time of the internal standard should be less than 5% of the response of the internal standard in the LLOQ sample.
Visualizing the Core Concepts
The following diagrams illustrate the workflow and logical relationships in an analysis using an internal standard.
Caption: Bioanalytical workflow using an internal standard.
Caption: Logical flow of variability correction by an internal standard.
References
A Technical Guide to Fludrocortisone-d5: Commercial Availability and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fludrocortisone-d5, a deuterated analog of the synthetic mineralocorticoid, Fludrocortisone. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial suppliers, product specifications, and its critical role as an internal standard in analytical methodologies. Furthermore, this guide delves into the mechanism of action of fludrocortisone and provides an exemplary experimental protocol for its quantification in biological matrices.
Commercial Suppliers and Availability
This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds for research purposes. The product is primarily intended for use as an internal standard in analytical and pharmacokinetic studies.[1][2] Below is a summary of key suppliers and their product offerings.
| Supplier | Product Name | Catalog Number | Purity | Storage | Availability |
| MedchemExpress | This compound | HY-108197S | --- | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) | Inquire |
| Veeprho | This compound | --- | --- | --- | Request a Quote |
| Simson Pharma | This compound | F620003 | --- | --- | Custom Synthesis |
| Pharmaffiliates | This compound (Major) | PA STI 041460 | --- | 2-8°C Refrigerator | Please enquire |
| LGC Standards | This compound (Major) | TRC-F428102 | >95% (HPLC) | -20°C | Please enquire |
Note: Product specifications and availability are subject to change. Please consult the respective supplier's website for the most current information.
Physicochemical Properties and Applications
This compound is a synthetic steroid and a deuterated form of fludrocortisone.[3][4] Its primary application lies in its use as an internal standard for the quantitative analysis of fludrocortisone in biological samples by mass spectrometry (MS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] The stable isotope label ensures that this compound has nearly identical chemical and physical properties to the unlabeled analyte, but with a distinct mass-to-charge ratio (m/z), allowing for accurate and precise quantification.
Mechanism of Action of Fludrocortisone
Fludrocortisone exerts its physiological effects by acting as a potent agonist for the mineralocorticoid receptor (MR). The mechanism of action is primarily genomic, involving the regulation of gene expression in target tissues, particularly the kidneys.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Fludrocortisone-d5 Certificate of Analysis: A Technical Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Fludrocortisone-d5 is a critical document. It provides the necessary assurance of the material's identity, purity, and quality, which are paramount for the accuracy and reliability of quantitative analytical methods. This guide offers an in-depth explanation of the data and methodologies typically presented in a CoA for this compound.
Compound Information
A Certificate of Analysis begins with fundamental details identifying the compound.
| Parameter | Value | Reference |
| Analyte Name | This compound | [1][2] |
| Molecular Formula | C₂₁H₂₄D₅FO₅ | [1][2] |
| Molecular Weight | 385.48 g/mol | [1] |
| Unlabeled CAS Number | 127-31-1 | |
| Deuterium Incorporation | Deuterium | |
| Storage Temperature | -20°C |
Quantitative Analysis Summary
The core of the CoA provides quantitative data on the purity and identity of the material. The following tables summarize typical results for this compound.
Purity Assessment
Purity is often determined by High-Performance Liquid Chromatography (HPLC), which separates the main compound from any impurities.
| Test | Method | Specification | Result |
| Purity by HPLC | Reverse-Phase HPLC | >95% | 98.7% |
Identity Confirmation
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques used to confirm the chemical structure and isotopic labeling of this compound.
| Test | Method | Expected | Result |
| Mass Spectrometry | ESI-MS | [M+H]⁺ = 386.5 m/z | Conforms |
| ¹H-NMR | 600 MHz in DMSO | Conforms to structure | Conforms |
| ¹³C-NMR | 150 MHz in DMSO | Conforms to structure | Conforms |
Experimental Protocols
Detailed methodologies are crucial for understanding and reproducing the data presented in the CoA.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reverse-phase HPLC method is typically used to assess purity.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : Chromolith RP18e or equivalent.
-
Mobile Phase : A gradient of acetonitrile and 2 mM ammonium formate.
-
Flow Rate : 0.7 mL/min.
-
Detection : UV at 240 nm.
-
Injection Volume : 10 µL.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and isotopic enrichment of this compound. It is a key technique for its use as an internal standard in quantitative analysis.
-
Instrumentation : A triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode : Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z) : 386.2.
-
Product Ion (m/z) : 348.4.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and the positions of the deuterium labels.
-
Instrumentation : Bruker DMX - 600MHz or equivalent.
-
Sample Preparation : 100mM in DMSO-d6.
-
Reference : Tetramethylsilane (TMS).
-
Experiments : 1D ¹H, ¹³C, DEPT90, DEPT135 and 2D COSY, HSQC, HMBC.
Visualizing Experimental Workflows
Diagrams can effectively illustrate the sequence of steps in the analytical procedures.
Caption: Workflow for Purity Assessment by HPLC.
Caption: Workflow for Identity Confirmation by Mass Spectrometry.
Application in Research
This compound is primarily used as an internal standard for the quantification of fludrocortisone in biological matrices such as human plasma. Its deuterated nature ensures that it has nearly identical chemical and physical properties to the unlabeled analyte, but a different mass, allowing for accurate quantification by mass spectrometry. This is particularly crucial in pharmacokinetic studies where precise measurement of drug concentration is essential.
References
Fludrocortisone-d5 for Steroid Hormone Pathway Investigation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of Fludrocortisone-d5 in the investigation of steroid hormone pathways. Fludrocortisone, a potent synthetic corticosteroid with both mineralocorticoid and glucocorticoid activity, serves as a valuable tool for elucidating the roles of these pathways in various physiological and pathological processes. Its deuterated isotopologue, this compound, is an indispensable internal standard for accurate quantification of fludrocortisone in biological matrices using mass spectrometry. This guide details the mechanism of action of fludrocortisone, presents its pharmacokinetic and physicochemical properties, provides in-depth experimental protocols for its analysis, and visualizes the intricate signaling cascades it modulates.
Introduction to Fludrocortisone and its Deuterated Analog
Fludrocortisone is a synthetic corticosteroid that is structurally similar to cortisol but exhibits significantly greater mineralocorticoid potency.[1][2] Its powerful effects on electrolyte and water balance, mediated through the mineralocorticoid receptor (MR), and its anti-inflammatory actions, through the glucocorticoid receptor (GR), make it a subject of intense research in endocrinology, cardiology, and neurology.[3][4]
This compound is a stable isotope-labeled version of fludrocortisone, where five hydrogen atoms have been replaced by deuterium.[5] This modification results in a molecule with a higher mass but nearly identical chemical and physical properties to the unlabeled compound. This characteristic makes this compound an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it co-elutes with fludrocortisone and compensates for variations in sample preparation and instrument response.
Mechanism of Action and Signaling Pathways
Fludrocortisone exerts its effects by binding to and activating the mineralocorticoid and glucocorticoid receptors. Upon binding, these receptors translocate to the nucleus and act as transcription factors, modulating the expression of target genes.
Mineralocorticoid Receptor (MR) Signaling Pathway
The primary physiological ligand for the MR is aldosterone. Fludrocortisone is a potent agonist of the MR. Activation of the MR in epithelial tissues, such as the kidney, leads to the increased expression of genes like the epithelial sodium channel (ENaC) and Na+/K+-ATPase, resulting in sodium and water retention and potassium excretion. In non-epithelial tissues like the heart and brain, MR activation is implicated in processes such as inflammation and fibrosis. Downstream targets of MR activation include serum and glucocorticoid-regulated kinase 1 (SGK1), cardiotrophin-1 (CT-1), and galectin-3.
Glucocorticoid Receptor (GR) Signaling Pathway
Fludrocortisone also acts as an agonist at the glucocorticoid receptor, although with lower potency compared to its mineralocorticoid activity. The GR is ubiquitously expressed and plays a crucial role in metabolism, inflammation, and the stress response. Upon ligand binding, the GR dissociates from a chaperone protein complex, dimerizes, and translocates to the nucleus. In the nucleus, it binds to glucocorticoid response elements (GREs) to activate gene transcription (transactivation) or interacts with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes (transrepression).
Quantitative Data
Physicochemical Properties
| Property | Fludrocortisone | This compound | Reference(s) |
| Molecular Formula | C₂₁H₂₉FO₅ | C₂₁H₂₄D₅FO₅ | |
| Molecular Weight | 380.45 g/mol | 385.48 g/mol | |
| Water Solubility | 140 mg/L at 25 °C | Not available | |
| logP | 1.67 | Not available | |
| pKa (Strongest Acidic) | 12.55 | Not available |
Pharmacokinetic Parameters (Human)
| Parameter | Value | Reference(s) |
| Bioavailability | ~100% (oral) | |
| Tmax (Time to Peak Concentration) | 0.5 - 2 hours | |
| Protein Binding | 70 - 80% | |
| Volume of Distribution (Vd) | 1.2 L/kg | |
| Elimination Half-life | 18 - 36 hours (biological) | |
| Metabolism | Hepatic (primarily by CYP3A4) | |
| Excretion | Primarily renal as inactive metabolites |
Receptor Potency
| Receptor | Relative Potency (compared to Cortisol) | Reference(s) |
| Glucocorticoid Receptor (GR) | ~10 times | |
| Mineralocorticoid Receptor (MR) | ~125 times |
Experimental Protocols
Quantification of Fludrocortisone in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines a validated method for the sensitive quantification of fludrocortisone in human plasma.
4.1.1. Materials and Reagents
-
Fludrocortisone analytical standard
-
This compound internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (K2EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., dichloromethane, isopropanol)
4.1.2. Preparation of Stock and Working Solutions
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve fludrocortisone and this compound in methanol to prepare individual stock solutions of 100 µg/mL.
-
Working Standard Solutions: Serially dilute the fludrocortisone stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration standards and quality controls (QCs).
-
Internal Standard Working Solution (e.g., 5 ng/mL): Dilute the this compound stock solution with the same diluent to the desired concentration.
4.1.3. Preparation of Calibration Standards and Quality Controls
-
Spike blank human plasma with the appropriate working standard solutions to create a calibration curve with a range of concentrations (e.g., 10-5000 pg/mL).
-
Prepare at least three levels of QCs (low, medium, and high) in the same manner.
4.1.4. Sample Preparation
-
To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the internal standard working solution.
-
Supported Liquid Extraction (SLE):
-
Load the samples onto an SLE plate.
-
Apply a positive pressure or vacuum to allow the sample to absorb into the sorbent.
-
Elute the analytes with a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol or another suitable organic solvent.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
4.1.5. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Fludrocortisone: m/z 381.2 → 361.2 (quantifier), 381.2 → 343.2 (qualifier).
-
This compound: m/z 386.2 → 366.2.
-
Note: Specific transitions may vary slightly depending on the instrument and optimization.
-
-
Optimize collision energy and other instrument parameters for maximum signal intensity.
-
4.1.6. Data Analysis
-
Integrate the peak areas for both fludrocortisone and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of fludrocortisone in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. Item - Aldosterone/Mineralocorticoid Receptor Downstream Targets as Novel Therapeutic Targets to Prevent Cardiovascular Remodeling - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 2. Fludrocortisone | C21H29FO5 | CID 31378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Interactome of the Glucocorticoid Receptor and Its Influence on the Actions of Glucocorticoids in Combatting Inflammatory and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Early-Stage Drug Metabolism Studies Using Fludrocortisone-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the methodologies employed in early-stage drug metabolism studies, with a specific focus on the application of Fludrocortisone-d5. It details the core principles, experimental protocols, data interpretation, and the significance of using isotopically labeled compounds in modern drug discovery and development.
Introduction to Early-Stage Drug Metabolism
The liver is the primary organ responsible for drug metabolism, a process that transforms drug molecules into more water-soluble compounds for easier excretion.[1] Early assessment of a drug candidate's metabolic fate is a critical component of preclinical development, providing essential data on its absorption, distribution, metabolism, and excretion (ADME) profile.[2] These studies help in predicting a drug's pharmacokinetic properties, such as its half-life and bioavailability, and identifying potential drug-drug interactions or the formation of toxic metabolites.[1][3]
Stable isotope labeling, particularly deuteration, has become an invaluable tool in these studies.[4] Replacing hydrogen atoms with their heavier isotope, deuterium, creates a molecule that is chemically similar to the parent drug but distinguishable by mass spectrometry. This technique enhances analytical accuracy and provides deeper insights into metabolic pathways. This compound, a deuterium-labeled version of the synthetic corticosteroid Fludrocortisone, serves as an excellent model for illustrating these principles. It is primarily used as an internal standard for the highly sensitive and accurate quantification of fludrocortisone in biological samples during pharmacokinetic studies.
Fludrocortisone: Metabolic Profile
Fludrocortisone is a synthetic corticosteroid with potent mineralocorticoid activity, used in treating adrenal insufficiency. Understanding its metabolism is crucial for optimizing its therapeutic use.
-
Absorption and Distribution : Fludrocortisone is rapidly and completely absorbed after oral administration, with a Tmax of 0.5 to 2 hours. It is approximately 70-80% bound to plasma proteins, primarily albumin.
-
Metabolism : The liver is the primary site of fludrocortisone metabolism. The process involves multiple enzymatic pathways:
-
Phase I Metabolism : The cytochrome P450 (CYP) enzyme system, particularly CYP3A4, is thought to play a significant role. Observed reactions include hydrolysis, reduction, and oxidation. The 9α-fluorination of fludrocortisone appears to protect it from extensive 11β-oxidation, which contributes to its high mineralocorticoid potency. An in vitro study identified two primary metabolites: 20β-dihydrofluorocortisol and 6β-hydroxyfluorocortisol. Other major metabolites include 3-keto-fludrocortisone and its tetrahydro and dihydro forms.
-
Phase II Metabolism : The drug and its metabolites are further processed through conjugation, primarily with glucuronic acid (glucuronidation) and sulfate (sulfation), to form more polar and excretable compounds. UDP-glucuronosyltransferases (UGTs) are the key enzymes in this process.
-
-
Elimination : Approximately 80% of an administered dose is excreted in the urine as metabolites, with the remainder likely eliminated via biliary or fecal routes.
Pharmacokinetic Parameters of Fludrocortisone
The following table summarizes key pharmacokinetic data for orally administered Fludrocortisone.
| Parameter | Value | Reference |
| Time to Peak (Tmax) | 0.5 - 2 hours | |
| Peak Concentration (Cmax) | 0.0012 - 0.20 µg/L | |
| Area Under Curve (AUC₀-∞) | 1.22 - 3.07 µg·h/L | |
| Volume of Distribution (Vd) | 80 - 85 L | |
| Plasma Protein Binding | 70 - 80% | |
| Plasma Half-Life (t½) | 1.35 - 3.5 hours | |
| Plasma Clearance | 40.8 L/h |
The Role of this compound in Metabolism Studies
Deuterated compounds like this compound are indispensable in modern bioanalysis for several reasons:
-
Internal Standard for Quantification : The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Since it behaves nearly identically to the non-labeled drug during sample extraction, chromatography, and ionization, it can effectively correct for variations and matrix effects, leading to highly accurate and precise quantification of the parent drug in plasma or other biological matrices.
-
Metabolite Identification : Using a deuterated parent compound helps in distinguishing drug-related metabolites from endogenous molecules in a complex biological sample. The mass shift from the deuterium atoms creates a unique isotopic pattern that can be traced by high-resolution mass spectrometry.
-
Elucidation of Metabolic Pathways : By tracking the metabolic fate of the deuterated compound, researchers can identify which parts of the molecule are susceptible to metabolic change. This provides crucial information for understanding the mechanisms of drug breakdown.
Key In Vitro Experimental Protocols
In vitro assays are the cornerstone of early-stage metabolism studies, providing a controlled environment to assess a compound's metabolic stability and profile. The two most common systems are liver microsomes and hepatocytes.
Microsomal Stability Assay
This assay evaluates a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes located in the endoplasmic reticulum of liver cells. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these enzymes.
1. Materials and Reagents:
-
Liver Microsomes (human, rat, mouse, etc.)
-
This compound (Test Compound) and Fludrocortisone (Control)
-
Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold Acetonitrile or Methanol (Stopping Solution)
-
Internal Standard for LC-MS/MS analysis
-
96-well plates, pipettes, incubator, centrifuge, LC-MS/MS system
2. Procedure:
-
Preparation : Prepare stock solutions of the test compound (e.g., 20 mM in DMSO) and dilute them to the desired working concentration (e.g., 1-10 µM) in acetonitrile.
-
Reaction Mixture Preparation : In a 96-well plate, prepare the incubation medium containing phosphate buffer, MgCl₂, and liver microsomal protein (e.g., 0.4-0.5 mg/mL). Prepare separate mixtures for incubations with and without the NADPH cofactor (negative control).
-
Initiation : Pre-incubate the plate with the microsomal mixture at 37°C with shaking. Start the reaction by adding the NADPH regenerating system.
-
Incubation : Incubate the reaction plate at 37°C. At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots.
-
Termination : Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates the proteins and halts all enzymatic activity.
-
Sample Processing : Centrifuge the plate at high speed (e.g., 5500 rpm for 5 minutes) to pellet the precipitated proteins.
-
Analysis : Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
3. Data Analysis: The rate of disappearance of the parent compound is used to calculate key metabolic parameters.
-
Half-Life (t½) : The time required for the drug concentration to decrease by half. Calculated from the slope (k) of the natural log of the remaining drug concentration versus time. t½ = 0.693 / k.
-
Intrinsic Clearance (CLint) : Measures the rate of metabolism by the liver, independent of blood flow. Calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Hepatocyte Stability Assay
Hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes, providing a more complete picture of a drug's metabolic fate.
1. Materials and Reagents:
-
Cryopreserved Primary Hepatocytes (human or animal)
-
Hepatocyte Culture/Incubation Medium
-
This compound (Test Compound)
-
24- or 96-well plates (collagen-coated)
-
Ice-cold Acetonitrile (Stopping Solution)
-
Incubator (37°C, 5% CO₂), plate rocker, centrifuge, LC-MS/MS system
2. Procedure:
-
Cell Preparation : Thaw cryopreserved hepatocytes according to the supplier's protocol. Dilute the cells to the desired density (e.g., 0.5-1.0 x 10⁶ viable cells/mL) in pre-warmed incubation medium.
-
Incubation Setup : Add the test compound (this compound) to the wells of a multi-well plate. For the zero time point, add the stopping solution to the designated wells before adding the cells.
-
Initiation and Incubation : Add the hepatocyte suspension to each well to start the reaction. Place the plate in an incubator at 37°C on a rocker to keep the cells in suspension.
-
Sampling and Termination : At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding ice-cold acetonitrile to the appropriate wells.
-
Sample Processing : Transfer the contents to a deep-well plate or centrifuge tubes. Centrifuge at high speed (e.g., 920 x g for 10 minutes) to pellet cell debris and precipitated proteins.
-
Analysis : Collect the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.
Visualizing Workflows and Metabolic Pathways
Diagrams are essential for illustrating complex biological processes and experimental procedures. The following visualizations were created using the DOT language.
Experimental and Analytical Workflows
Conclusion
Early-stage drug metabolism studies are fundamental to modern drug development, providing critical insights that guide lead optimization and candidate selection. The use of deuterated compounds, exemplified here by this compound, has revolutionized the precision and reliability of these studies. By serving as ideal internal standards for LC-MS/MS analysis, they ensure the generation of high-quality pharmacokinetic data. The detailed protocols for microsomal and hepatocyte stability assays provided in this guide offer a robust framework for researchers to assess the metabolic profile of new chemical entities. The integration of these in vitro techniques allows for a comprehensive evaluation of a drug's metabolic stability, helping to de-risk development pipelines and accelerate the journey of new therapeutics to the clinic.
References
- 1. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. ppd.com [ppd.com]
- 3. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
Investigating Fludrocortisone Pharmacokinetics: A Technical Guide Utilizing Fludrocortisone-d5
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies employed in the pharmacokinetic analysis of fludrocortisone, a synthetic corticosteroid with potent mineralocorticoid activity. A central focus of this guide is the critical role of the stable isotope-labeled internal standard, fludrocortisone-d5, in achieving accurate and precise quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document details experimental protocols for sample preparation, chromatographic separation, and mass spectrometric analysis. Furthermore, it presents a summary of key pharmacokinetic parameters of fludrocortisone and visualizes the underlying signaling pathway and experimental workflows to facilitate a deeper understanding for researchers in the field of drug metabolism and pharmacokinetics.
Introduction
Fludrocortisone is a synthetic corticosteroid primarily used for its mineralocorticoid effects in treating conditions such as Addison's disease and salt-losing adrenogenital syndrome.[1] Its mechanism of action involves mimicking endogenous aldosterone, promoting sodium reabsorption and potassium excretion in the kidneys.[2][3] A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for optimizing therapeutic regimens and ensuring patient safety.
The quantification of fludrocortisone in biological matrices presents analytical challenges due to its potent nature, resulting in low circulating concentrations. To overcome these challenges, the use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS has become the gold standard. Deuterated internal standards exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization, thereby correcting for variability and matrix effects.[4][5] This guide provides the necessary technical details for researchers to design and execute robust pharmacokinetic studies of fludrocortisone.
Fludrocortisone Pharmacokinetic Profile
Oral administration of fludrocortisone leads to its rapid and complete absorption. The pharmacokinetic parameters of fludrocortisone have been characterized in various studies and are summarized in the table below. It is important to note that there can be significant inter-individual variability in these parameters.
| Pharmacokinetic Parameter | Value | Reference |
| Cmax (Maximum Concentration) | 0.0012 - 0.20 µg/L | |
| Tmax (Time to Cmax) | 0.5 - 2 hours | |
| AUC₀-∞ (Area Under the Curve) | 1.22 - 3.07 µg·h/L | |
| Plasma Half-Life (t½) | 1 - 3.5 hours (plasma); 18-36 hours (biological) | |
| Volume of Distribution (Vd) | 80 - 85 L | |
| Plasma Protein Binding | 70 - 80% | |
| Clearance | 40.8 L/h |
Experimental Protocols
Accurate determination of fludrocortisone concentrations in biological matrices is crucial for pharmacokinetic studies. The following section details established protocols for sample preparation and analysis using LC-MS/MS with this compound as an internal standard.
Sample Preparation
The choice of sample preparation technique depends on the desired level of cleanliness and the nature of the biological matrix. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been successfully employed.
3.1.1. Liquid-Liquid Extraction (LLE) Protocol
-
To 250 µL of human plasma in a clean tube, add 25 µL of this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 3 mL of tert-butyl methyl ether.
-
Vortex vigorously for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
3.1.2. Solid-Phase Extraction (SPE) Protocol
-
Condition an Oasis® HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
To 500 µL of plasma, add the this compound internal standard.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
3.2.1. Chromatographic Conditions
-
Column: Chromolith RP18e (or equivalent)
-
Mobile Phase: A mixture of acetonitrile and 2 mM ammonium formate (70:30, v/v)
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3.2.2. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Fludrocortisone: m/z 381.2 → 343.2
-
This compound: m/z 386.2 → 348.4
-
Alternative for Fludrocortisone-d2: m/z 383 → 239 and 383 → 181
-
Visualizations
Signaling Pathway
Fludrocortisone, as a synthetic corticosteroid, exerts its effects through the glucocorticoid and mineralocorticoid receptor signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Human plasma quantification of fludrocortisone using liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry after low-dosage administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
Methodological & Application
Application Note: Fludrocortisone-d5 as a Robust Internal Standard for LC-MS/MS Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of corticosteroids in biological matrices is crucial for pharmacokinetic studies, clinical diagnostics, and doping control. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is paramount for achieving reliable and reproducible results by correcting for matrix effects and variations in sample preparation and instrument response. Fludrocortisone-d5, a deuterium-labeled analog of fludrocortisone, serves as an excellent internal standard for the quantification of fludrocortisone and other structurally related corticosteroids.[1][2] This document provides detailed protocols and quantitative data for the application of this compound in LC-MS/MS assays.
Principle of Internal Standardization
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample. By maintaining a constant concentration of the IS, any analyte loss during sample processing or fluctuations in instrument performance will affect both the analyte and the IS to a similar extent. The ratio of the analyte peak area to the IS peak area is then used for quantification, leading to improved accuracy and precision. Deuterium-labeled standards like this compound are ideal as they co-elute with the unlabeled analyte and exhibit identical ionization efficiency, but are distinguishable by their mass-to-charge ratio (m/z).[1]
Logical Relationship of Internal Standard in LC-MS/MS
Caption: Workflow illustrating the role of an internal standard in a typical LC-MS/MS bioanalytical method.
Experimental Protocols
Two common extraction techniques for fludrocortisone from human plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the quantification of fludrocortisone in human plasma.[3][4]
1. Sample Preparation:
-
To 200 µL of human plasma in a centrifuge tube, add 25 µL of this compound working solution (internal standard).
-
Vortex for 30 seconds.
-
Add 2 mL of tert-butyl methyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UHPLC System |
| Column | Chromolith RP18e |
| Mobile Phase | Acetonitrile and 2 mM ammonium formate (70:30, v/v) |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is based on a method developed for the quantification of low-dosage fludrocortisone administration.
1. Sample Preparation:
-
To 500 µL of plasma, add the this compound internal standard.
-
Condition an Oasis® HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a nitrogen stream.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | HPLC System |
| Column | C18 column |
| Mobile Phase | Gradient of methanol and formate buffer |
| Injection Volume | 50 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Positive |
LC-MS/MS Experimental Workflow
Caption: A schematic of the LC-MS/MS workflow for the quantification of fludrocortisone using this compound.
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods using this compound as an internal standard for the analysis of fludrocortisone.
Table 1: Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Fludrocortisone | 381.2 | 343.2 | ESI+ | |
| This compound | 386.2 | 348.4 | ESI+ | |
| Fludrocortisone | 381 | 239, 181 | APCI+ | |
| Fludrocortisone-d2 | 383 | 239, 181 | APCI+ |
Table 2: Method Validation Parameters
| Parameter | Method 1 (LLE-UHPLC-MS/MS) | Method 2 (SPE-LC-MS/MS) |
| Linear Range | 40–3000 pg/mL | 0.1-25 ng/mL |
| LLOQ | 40 pg/mL | 0.1 ng/mL |
| Intra-day Precision (%RSD) | 0.49–7.13% | < 10.9% |
| Inter-day Precision (%RSD) | 0.83–5.87% | < 10.9% |
| Recovery | Not specified | 101.8% |
Signaling Pathway Context: Mineralocorticoid Action
Fludrocortisone is a synthetic corticosteroid with potent mineralocorticoid activity, mimicking the effects of aldosterone. It is used in the treatment of adrenal insufficiency. The quantification of fludrocortisone is essential for therapeutic drug monitoring.
Caption: Simplified signaling pathway of fludrocortisone via the mineralocorticoid receptor.
Conclusion
This compound is a highly suitable internal standard for the quantification of fludrocortisone in biological matrices by LC-MS/MS. Its use ensures high accuracy, precision, and reliability of the analytical method. The protocols and data presented in this application note can be adapted by researchers for the development and validation of robust bioanalytical methods for corticosteroids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantitative Analysis of Fludrocortisone in Human Plasma Using Fludrocortisone-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludrocortisone is a synthetic corticosteroid with potent mineralocorticoid activity, utilized in the treatment of conditions such as Addison's disease and salt-losing adrenogenital syndrome.[1][2] Accurate quantification of fludrocortisone in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[3][4] This document provides a detailed protocol for the analysis of fludrocortisone in plasma samples using Fludrocortisone-d5 as an internal standard (IS) coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting potential matrix effects and variations in sample processing, ensuring high accuracy and precision.[5]
Experimental Protocols
This section details the methodologies for the quantitative analysis of fludrocortisone in human plasma. Two primary extraction methods are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Method 1: Liquid-Liquid Extraction (LLE)
This method offers a simple and effective approach for sample clean-up.
Materials:
-
Fludrocortisone reference standard
-
This compound internal standard
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
tert-Butyl methyl ether (HPLC grade)
-
Ammonium formate
-
Water (Milli-Q or equivalent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of fludrocortisone (100 µg/mL) and this compound (100 µg/mL) in methanol.
-
Prepare working solutions for calibration standards and quality controls (QCs) by appropriate dilution of the stock solution with a mixture of acetonitrile and water (1:1 v/v).
-
Prepare the internal standard working solution (e.g., 25 ng/mL) by diluting the this compound stock solution with the same diluent.
-
-
Sample Preparation:
-
To a 250 µL aliquot of human plasma in a microcentrifuge tube, add the this compound internal standard.
-
Add tert-butyl methyl ether as the extraction solvent.
-
Vortex the mixture thoroughly for an adequate time to ensure complete extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at an appropriate temperature.
-
Reconstitute the dried residue in the mobile phase for UHPLC-MS/MS analysis.
-
Method 2: Solid-Phase Extraction (SPE)
SPE can provide a cleaner extract compared to LLE, which is beneficial for complex matrices.
Materials:
-
Same as LLE method, with the following additions/substitutions:
-
SPE cartridges (e.g., Phenomenex Strata-X or Oasis®-HLB)
-
Dichloromethane
-
SPE vacuum manifold
Procedure:
-
Preparation of Stock and Working Solutions:
-
Follow the same procedure as in the LLE method.
-
-
Sample Preparation:
-
To a 500 µL plasma sample, add 10 µL of the internal standard (this compound) and vortex.
-
Add 0.5 mL of water and vortex for 1 minute.
-
Condition the SPE cartridge with methanol followed by equilibration with Milli-Q water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 10% methanol in water.
-
Elute the analytes with dichloromethane.
-
Dry the eluate under a nitrogen stream at 40°C.
-
Reconstitute the sample with an Acetonitrile:Water (50:50 v/v) mixture before analysis.
-
UHPLC-MS/MS Analysis
The following are representative conditions for the chromatographic separation and mass spectrometric detection of fludrocortisone and this compound.
Table 1: UHPLC and Mass Spectrometry Parameters
| Parameter | Condition 1 | Condition 2 |
| UHPLC System | SCIEX Triple Quad™ 6500 | Not Specified |
| Column | Not Specified | Chromolith RP18e |
| Column Temp. | 40 °C | Not Specified |
| Mobile Phase A | 0.1% v/v Formic Acid in Water | 2 mM Ammonium Formate |
| Mobile Phase B | 0.1% v/v Formic Acid in Acetonitrile | Acetonitrile |
| Gradient | Time-based gradient | Isocratic (30:70, v/v) |
| Flow Rate | 0.500 mL/min | 0.7 mL/min |
| Injection Volume | 50 µL | Not Specified |
| Mass Spectrometer | Triple Quadrupole | Triple Quadrupole |
| Ionization | Not Specified | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Fludrocortisone) | Not Specified | m/z 381.2 → 343.2 |
| MRM Transition (this compound) | Not Specified | m/z 386.2 → 348.4 |
Data Presentation
The quantitative performance of the analytical methods is summarized below.
Table 2: Quantitative Method Performance
| Parameter | Method 1 (LLE) | Method 2 (SPE) | Method 3 (SPE) |
| Linearity Range | 40–3000 pg/mL | 5.0–2500.0 pg/mL | 0.1–25 ng/mL |
| Lower Limit of Quantification (LLOQ) | 40 pg/mL | 5 pg/mL | 0.1 ng/mL |
| Intra-day Precision (%RSD) | 0.49–7.13% | < 10.9% | Not Reported |
| Inter-day Precision (%RSD) | 0.83–5.87% | < 10.9% | Not Reported |
| Recovery (Fludrocortisone) | Not Reported | 81.26% | 101.8% |
| Recovery (Internal Standard) | Not Reported | 86.98% (Fluticasone) | Not Reported |
Visualizations
Experimental Workflow
Caption: Workflow for Fludrocortisone Analysis in Plasma.
Logical Relationship of Analytical Steps
Caption: Logical Steps in the Bioanalytical Method.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of oral fludrocortisone in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Application Note: Quantitative Analysis of Fludrocortisone in Human Plasma using Fludrocortisone-d5 by UHPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of fludrocortisone in human plasma. The methodology utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) and incorporates a stable isotope-labeled internal standard, Fludrocortisone-d5, for enhanced accuracy and precision.[1][2] The protocols provided herein are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring precise measurement of fludrocortisone.[2]
Introduction
Fludrocortisone is a synthetic corticosteroid with potent mineralocorticoid and high glucocorticoid activity. It is primarily used in the management of adrenal insufficiency, such as in congenital adrenal hyperplasia, to regulate salt and water balance. Accurate quantification of fludrocortisone in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using mass spectrometry.[3] This approach effectively compensates for variability in sample preparation, matrix effects, and instrument response, ensuring reliable and reproducible results.[3] This document provides a detailed protocol for a validated UHPLC-MS/MS method for the determination of fludrocortisone in human plasma.
Principle of the Method
The analytical method involves the extraction of fludrocortisone and the internal standard, this compound, from human plasma via liquid-liquid extraction. The extracted samples are then analyzed by UHPLC-MS/MS. Chromatographic separation is achieved on a reverse-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Materials and Reagents
-
Fludrocortisone reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
tert-Butyl methyl ether (HPLC grade)
-
Ammonium formate (analytical grade)
-
Ultrapure water
-
Control human plasma (K2EDTA)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Fludrocortisone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of fludrocortisone reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the fludrocortisone stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound by diluting the stock solution in the same solvent.
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 100 µL of human plasma (calibration standard, QC sample, or unknown sample) into a clean microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to each tube (except for the blank plasma sample).
-
Vortex the samples for 10 seconds.
-
Add 2.5 mL of tert-butyl methyl ether.
-
Vortex vigorously for 10 minutes.
-
Centrifuge the samples at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
UHPLC-MS/MS Analysis
The following is a representative set of conditions. Instrument parameters should be optimized for the specific equipment used.
UHPLC Conditions
| Parameter | Value |
| Column | Chromolith RP18e |
| Mobile Phase | Acetonitrile and 2 mM Ammonium Formate (70:30, v/v) |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Fludrocortisone) | m/z 381.2 → 343.2 |
| MRM Transition (this compound) | m/z 386.2 → 348.4 |
| Collision Gas | Argon |
| Source Temperature | Optimized for the specific instrument |
Quantitative Data Summary
The described method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.
Table 1: Calibration Curve Details
| Parameter | Result |
| Linear Range | 40 - 3000 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Calibration Model | Linear, weighted (1/x²) |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Concentration (pg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 40 | 7.13 | 98.5 | 5.87 | 102.3 |
| Low QC | 100 | 2.45 | 101.2 | 3.12 | 99.8 |
| Mid QC | 1260 | 0.49 | 100.5 | 0.83 | 100.9 |
| High QC | 2280 | 1.89 | 99.6 | 2.54 | 101.1 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation
Diagrams
Caption: Experimental workflow for Fludrocortisone analysis.
Caption: Logic of quantification using an internal standard.
Conclusion
The UHPLC-MS/MS method utilizing this compound as an internal standard provides a highly sensitive, selective, and reliable approach for the quantitative analysis of fludrocortisone in human plasma. The detailed protocols and performance data presented in this application note demonstrate the suitability of this method for demanding bioanalytical applications in research and drug development.
References
Application of Fludrocortisone-d5 in Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludrocortisone is a synthetic corticosteroid with potent mineralocorticoid and moderate glucocorticoid activity. It is primarily used to treat adrenal insufficiency, such as in Addison's disease and certain forms of congenital adrenal hyperplasia. Therapeutic drug monitoring (TDM) of fludrocortisone is crucial for optimizing dosage, ensuring efficacy, and minimizing adverse effects like hypertension, hypokalemia, and edema. Due to the low dosages administered, highly sensitive and specific analytical methods are required for its quantification in biological matrices.[1][2][3] The use of a stable isotope-labeled internal standard, such as Fludrocortisone-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high accuracy and precision by correcting for matrix effects and variations in sample processing.[4][5]
This compound is a deuterated analog of fludrocortisone, which is chemically identical to the analyte but has a higher mass. This property allows it to be distinguished from the endogenous drug by the mass spectrometer while co-eluting chromatographically, making it an ideal internal standard for TDM.
Principle of Stable Isotope-Labeled Internal Standard in TDM
The use of a stable isotope-labeled internal standard like this compound is fundamental to achieving accurate and precise quantification in LC-MS/MS assays. The underlying principle is based on the chemical and physical similarities between the analyte (fludrocortisone) and its deuterated counterpart.
Caption: Workflow for TDM using a stable isotope-labeled internal standard.
Experimental Protocols
A highly sensitive and robust method for the quantification of fludrocortisone in human plasma using this compound as an internal standard is outlined below. This protocol is based on established UHPLC-MS/MS methods.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (concentration to be optimized based on the calibration range).
-
Vortex for 30 seconds.
-
Add 1 mL of tert-butyl methyl ether as the extraction solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
Liquid Chromatography Parameters
| Parameter | Value |
| Chromatography System | UHPLC System |
| Column | Chromolith RP18e or equivalent |
| Mobile Phase | Acetonitrile and 2 mM Ammonium Formate (70:30, v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Fludrocortisone: 381.2, this compound: 386.2 |
| Product Ion (m/z) | Fludrocortisone: 343.2, this compound: 348.4 |
| Collision Energy | To be optimized for the specific instrument |
| Dwell Time | 200 ms |
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of fludrocortisone using this compound as an internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Result | Reference |
| Linear Range | 40 - 3000 pg/mL | |
| Lower Limit of Quantification (LLOQ) | 10 - 40 pg/mL | |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| Quality Control Sample | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Low QC | 0.49 - 7.13 | 0.83 - 5.87 | Within ±15% | |
| Medium QC | 0.49 - 7.13 | 0.83 - 5.87 | Within ±15% | |
| High QC | 0.49 - 7.13 | 0.83 - 5.87 | Within ±15% |
Signaling Pathway and Mechanism of Action
Fludrocortisone exerts its effects by acting as a potent agonist of the mineralocorticoid receptor (MR), mimicking the action of endogenous aldosterone. While a detailed signaling cascade is complex and beyond the scope of this application note, the principal mechanism involves binding to cytosolic MR, translocation of the receptor-ligand complex to the nucleus, and subsequent regulation of gene expression, primarily in the distal tubules and collecting ducts of the kidneys. This leads to increased sodium reabsorption and potassium excretion.
Caption: Simplified mechanism of fludrocortisone action.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based therapeutic drug monitoring provides a highly accurate, precise, and reliable method for the quantification of fludrocortisone in biological samples. The detailed protocol and performance data presented here offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their laboratories for pharmacokinetic studies, clinical trial monitoring, and routine therapeutic drug monitoring. The robustness of this approach is essential for the safe and effective use of fludrocortisone therapy.
References
- 1. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Human plasma quantification of fludrocortisone using liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry after low-dosage administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fludrocortisone Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 4. veeprho.com [veeprho.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: High-Sensitivity Quantification of Fludrocortisone in Human Plasma via Liquid-Liquid Extraction Coupled with LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and highly sensitive method for the quantification of Fludrocortisone in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure using Fludrocortisone-d5 as a stable, deuterium-labeled internal standard (IS) to ensure accuracy and precision.[1][2] Chromatographic separation is achieved using an ultra-high-performance liquid chromatography (UHPLC) system, followed by detection with a triple quadrupole mass spectrometer. This method is ideal for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research involving Fludrocortisone.[1]
Introduction
Fludrocortisone is a synthetic corticosteroid with potent mineralocorticoid and high glucocorticoid activity. It is primarily used in the management of adrenocortical insufficiency, such as in Addison's disease, to regulate salt and water balance. Given its therapeutic importance and the low dosages often administered, a sensitive and reliable analytical method is crucial for monitoring its levels in biological matrices. This document provides a detailed protocol for the extraction and quantification of Fludrocortisone from human plasma, utilizing a simple and efficient LLE technique with this compound as the internal standard.[3][4]
Experimental Workflow
Caption: Liquid-Liquid Extraction Workflow for Fludrocortisone Analysis.
Materials and Reagents
-
Fludrocortisone reference standard
-
This compound internal standard
-
Human plasma (blank)
-
tert-Butyl methyl ether (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Milli-Q water or equivalent
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Detailed Protocols
Preparation of Stock and Working Solutions
-
Fludrocortisone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Fludrocortisone reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Prepare the internal standard stock solution similarly using this compound.
-
Working Solutions: Prepare serial dilutions of the Fludrocortisone stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the this compound stock solution to an appropriate concentration.
Sample Preparation and Liquid-Liquid Extraction
-
Pipette 250 µL of human plasma into a microcentrifuge tube.
-
Add a specified volume of the this compound internal standard working solution to all samples, except for the blank matrix.
-
Vortex the samples for approximately 30 seconds.
-
Add 1 mL of tert-butyl methyl ether to each tube.
-
Vortex vigorously for 5 minutes to ensure thorough mixing.
-
Centrifuge the samples at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (tert-butyl methyl ether) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
The reconstituted samples are analyzed using a UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Chromolith RP18e |
| Mobile Phase A | 2 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70:30 (v/v) mixture of B:A |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 15 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Fludrocortisone | This compound |
| Ionization Mode | Positive ESI | Positive ESI |
| Precursor Ion (m/z) | 381.2 | 386.2 |
| Product Ion (m/z) | 343.2 | 348.4 |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Method Validation Data
The method was validated according to established guidelines for bioanalytical method validation.
Table 3: Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 40 - 3000 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 40 pg/mL |
Table 4: Precision and Accuracy
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | 0.49 - 7.13 | 0.83 - 5.87 |
| Medium | 0.49 - 7.13 | 0.83 - 5.87 |
| High | 0.49 - 7.13 | 0.83 - 5.87 |
Table 5: Recovery
| Analyte | Mean Recovery (%) |
| Fludrocortisone | ~81% |
Conclusion
The described liquid-liquid extraction method using this compound as an internal standard, followed by UHPLC-MS/MS analysis, provides a highly sensitive, selective, and reliable approach for the quantification of Fludrocortisone in human plasma. The simple sample preparation and rapid analysis time make this method suitable for high-throughput applications in clinical and research settings.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Application Note and Protocol for Solid-Phase Extraction of Fludrocortisone and Fludrocortisone-d5 from Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludrocortisone is a synthetic corticosteroid with potent mineralocorticoid and moderate glucocorticoid activity, used in the treatment of adrenal insufficiency. Accurate quantification of fludrocortisone in biological matrices is crucial for pharmacokinetic and bioavailability studies. This document provides a detailed protocol for the solid-phase extraction (SPE) of fludrocortisone and its deuterated internal standard, fludrocortisone-d5, from human plasma, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is essential for correcting for matrix effects and variabilities in the extraction process and instrument response, thereby ensuring high accuracy and precision of the analytical method.[1][2]
Analytical Method Performance
The following tables summarize the quantitative data from a validated bioanalytical method for fludrocortisone using a similar SPE protocol and LC-MS/MS analysis.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Curve Range (ng/mL) | Linearity (r²) |
| Fludrocortisone | 0.1 - 25 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| Fludrocortisone | Low | < 10.9 | < 10.9 | 101.8 |
| Medium | < 10.9 | < 10.9 | 101.8 | |
| High | < 10.9 | < 10.9 | 101.8 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Fludrocortisone | 101.8 | ~10 |
Table 4: Limits of Detection and Quantification
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Fludrocortisone | 0.05 | 0.1 |
Experimental Protocols
This protocol is a comprehensive synthesis of established methods for the solid-phase extraction of corticosteroids from plasma.
Materials and Reagents
-
Fludrocortisone reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB, 30 mg/1 mL)
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
-
Autosampler vials
Sample Preparation
-
Thaw Plasma Samples: Thaw frozen human plasma samples at room temperature.
-
Spike with Internal Standard: To 500 µL of plasma, add a specific volume of this compound internal standard solution to achieve a final concentration of 10 ng/mL.
-
Vortex: Vortex the mixture for 30 seconds to ensure homogeneity.
-
Pre-treatment: Add 500 µL of 4% phosphoric acid in water to the plasma sample. Vortex for 30 seconds. This step helps in protein precipitation and improves the extraction efficiency.
Solid-Phase Extraction (SPE) Protocol
The following workflow diagram illustrates the SPE protocol.
Caption: Solid-Phase Extraction Workflow for Fludrocortisone.
Detailed Steps:
-
Conditioning: Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Ensure the sorbent bed does not dry out before loading the sample.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of deionized water to remove any remaining salts.
-
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
Elution: Elute the analytes (fludrocortisone and this compound) with 1 mL of acetonitrile into a clean collection tube.
Post-Extraction Processing
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortexing and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following diagram illustrates the logical relationship for the LC-MS/MS analysis.
Caption: LC-MS/MS Analysis Workflow.
Table 5: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of fludrocortisone and this compound |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Fludrocortisone | 381.2 → 361.2 |
| This compound | 386.2 → 366.2 |
| Dwell Time | 100-200 ms |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Conclusion
This application note provides a detailed and robust protocol for the solid-phase extraction of fludrocortisone and its deuterated internal standard, this compound, from human plasma. The use of Oasis HLB SPE cartridges offers excellent recovery and minimizes matrix effects, leading to a reliable and sensitive LC-MS/MS method for the quantification of fludrocortisone in a clinical and pharmaceutical research setting.[3][4] The provided workflow diagrams and data tables offer a comprehensive guide for researchers to implement this method effectively.
References
- 1. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Pharmacokinetics of oral fludrocortisone in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Fludrocortisone-d5 Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Fludrocortisone-d5 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated stable isotope-labeled internal standard essential for the accurate quantification of fludrocortisone, a synthetic corticosteroid used in the treatment of adrenal insufficiency.
Introduction
Fludrocortisone requires precise monitoring in clinical and research settings due to its potent mineralocorticoid activity. Stable isotope dilution LC-MS/MS is the gold standard for the bioanalysis of small molecules like fludrocortisone, offering high sensitivity and selectivity. This compound is the preferred internal standard as its physical and chemical properties are nearly identical to the unlabeled analyte, ensuring reliable correction for matrix effects and variability in sample processing and instrument response.
Quantitative Mass Spectrometry Parameters
The following tables summarize the key mass spectrometry parameters for the detection of fludrocortisone and its deuterated internal standard, this compound. These parameters are typically employed on a triple quadrupole mass spectrometer.
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Fludrocortisone | 381.2 | 343.2 | Positive ESI |
| This compound | 386.2 | 348.4 | Positive ESI |
ESI: Electrospray Ionization
Table 2: Alternative MRM Transitions for Fludrocortisone and other Deuterated Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Fludrocortisone | 381 | 239 | Positive APCI | [1] |
| Fludrocortisone | 381 | 181 | Positive APCI | [1] |
| Fludrocortisone-d2 | 383 | 239 | Positive APCI | [1] |
| Fludrocortisone-d2 | 383 | 181 | Positive APCI | [1] |
APCI: Atmospheric Pressure Chemical Ionization
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the extraction of fludrocortisone from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
tert-Butyl methyl ether (MTBE)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
To a 1.5 mL microcentrifuge tube, add 250 µL of human plasma.
-
Spike with an appropriate amount of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of tert-butyl methyl ether.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol provides a general guideline for SPE, which can be optimized for specific sample matrices.
Materials:
-
Plasma samples
-
This compound internal standard working solution
-
SPE cartridges (e.g., C18)
-
Methanol (for conditioning and elution)
-
Water (for equilibration and washing)
-
SPE manifold
-
Nitrogen evaporator
Protocol:
-
Pre-treat plasma samples by adding the this compound internal standard.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
The following is an example of a suitable LC method for the separation of fludrocortisone and this compound.
-
LC System: UHPLC system
-
Column: Chromolith RP18e (or equivalent C18 column)
-
Mobile Phase A: 2 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70:30 (Acetonitrile: 2 mM Ammonium Formate)
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Method
Instrument: Triple Quadrupole Mass Spectrometer Ionization: Electrospray Ionization (ESI), Positive Mode
Optimization of MS Parameters: The optimal cone voltage and collision energy are instrument-dependent and must be determined empirically. The following protocol outlines the general procedure for optimizing these parameters for this compound.
-
Prepare a standard solution of this compound (e.g., 100 ng/mL) in the mobile phase.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set the instrument to monitor the precursor ion of this compound (m/z 386.2).
-
Cone Voltage Optimization: While infusing the solution, ramp the cone voltage across a suitable range (e.g., 10-60 V) and monitor the intensity of the precursor ion. The cone voltage that produces the highest and most stable signal should be selected.
-
Collision Energy Optimization: With the optimized cone voltage, select the precursor ion (m/z 386.2) for fragmentation. Ramp the collision energy (e.g., 5-40 eV) and monitor the intensity of the expected product ion (m/z 348.4). The collision energy that results in the most intense product ion signal will be the optimal value.
-
Repeat the optimization for fludrocortisone (precursor m/z 381.2, product m/z 343.2) to ensure optimal sensitivity for the analyte as well.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the quantification of fludrocortisone using this compound as an internal standard by LC-MS/MS.
Caption: LC-MS/MS workflow for Fludrocortisone analysis.
References
Application Notes and Protocols for the Use of Fludrocortisone-d5 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fludrocortisone-d5 as an internal standard in the pharmacokinetic analysis of fludrocortisone. Detailed protocols for sample preparation, bioanalytical methodology using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and data analysis are presented to guide researchers in conducting accurate and reliable pharmacokinetic studies.
Introduction
Fludrocortisone is a synthetic corticosteroid with potent mineralocorticoid activity, utilized in the treatment of adrenocortical insufficiency and salt-losing adrenogenital syndrome.[1][2] Accurate determination of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The "gold standard" for quantitative bioanalysis is LC-MS/MS, which offers high sensitivity and selectivity.[3]
In such assays, a stable isotope-labeled internal standard (IS) is indispensable for correcting analytical variability during sample processing and analysis.[3][4] this compound, a deuterated analog of fludrocortisone, serves as an ideal internal standard due to its near-identical physicochemical properties to the unlabeled drug. This ensures similar extraction efficiency, chromatographic retention, and ionization response, leading to highly accurate and precise quantification.
Pharmacokinetic Parameters of Fludrocortisone
The pharmacokinetic profile of fludrocortisone has been investigated in various studies. A summary of key parameters is presented in the table below. It is important to note that these values can exhibit significant inter-individual variability.
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 0.5 - 2 hours | |
| Plasma Half-Life (t1/2) | 1.35 - 3.5 hours | |
| Biological Half-Life | 18 - 36 hours | |
| Apparent Volume of Distribution (Vd) | 80 - 85 L | |
| Plasma Clearance (CL) | 40.8 L/h | |
| Protein Binding | 70 - 80% |
Experimental Protocols
A validated, sensitive, and selective LC-MS/MS method is essential for the quantification of fludrocortisone in biological matrices. The following protocol is a synthesis of methodologies reported in the literature.
Bioanalytical Method: LC-MS/MS Quantification of Fludrocortisone in Human Plasma
1. Preparation of Stock and Working Solutions:
-
Fludrocortisone Stock Solution (1 mg/mL): Accurately weigh and dissolve fludrocortisone in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the fludrocortisone stock solution in a suitable solvent (e.g., methanol/water) to create calibration standards and quality control (QC) samples. Prepare a working solution of the this compound IS.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma in a polypropylene tube, add 25 µL of the this compound IS working solution and vortex briefly.
-
Add 3 mL of tert-butyl methyl ether.
-
Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
3. LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition | Reference |
| LC System | UHPLC System | |
| Analytical Column | Chromolith RP18e or equivalent C18 column | |
| Mobile Phase | Acetonitrile and 2 mM ammonium formate (70:30, v/v) | |
| Flow Rate | 0.7 mL/min | |
| Mass Spectrometer | Triple quadrupole mass spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| MRM Transitions | Fludrocortisone: m/z 381.2 → 343.2this compound: m/z 386.2 → 348.4 |
4. Method Validation: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Diagrams
Caption: Workflow of a pharmacokinetic study using an internal standard.
Caption: Liquid-Liquid Extraction (LLE) protocol for plasma samples.
Caption: Multiple Reaction Monitoring (MRM) for Fludrocortisone and its d5-IS.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Fludrocortisone-d5 as an Internal Standard
Welcome to the technical support center for optimizing the use of Fludrocortisone-d5 as an internal standard in analytical assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in our assay, and why is its concentration critical?
This compound is a stable isotope-labeled version of Fludrocortisone. It serves as an internal standard (IS) in quantitative analysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Because it is chemically almost identical to the analyte (Fludrocortisone), it co-elutes chromatographically and exhibits similar ionization behavior in the mass spectrometer. This allows it to accurately correct for variability during sample preparation and analysis, leading to improved precision and accuracy.
Optimizing the this compound concentration is crucial. A concentration that is too low may result in a poor signal-to-noise ratio, leading to imprecision. Conversely, a concentration that is too high can cause detector saturation or ion suppression, negatively affecting the analyte's signal.
Q2: When should this compound be added to the sample during preparation?
The internal standard should be added as early as possible in the sample preparation workflow. This ensures that it can account for any analyte loss during extraction, evaporation, and reconstitution steps.
Q3: We are observing a chromatographic shift between Fludrocortisone and this compound. What causes this, and how can it be resolved?
A slight retention time difference between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect".[1][2] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[2] If this shift leads to differential matrix effects, where the analyte and the IS are exposed to varying levels of ion suppression or enhancement, it can compromise accuracy.[1][2]
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm the degree of separation.
-
Adjust Chromatography: If a significant separation is observed, consider modifying the chromatographic conditions. This could involve adjusting the mobile phase composition, the gradient profile, or using a column with a different selectivity to ensure the analyte and internal standard elute as close together as possible.
Q4: Our results show high variability in the this compound peak area. What are the potential causes and solutions?
High variability in the internal standard's peak area (e.g., >20% relative standard deviation) can indicate several issues:
-
Inconsistent Pipetting: Ensure accurate and consistent addition of the IS to every sample.
-
Poor Extraction Recovery: The sample preparation method may not be robust. Re-optimize the extraction procedure to ensure consistent recovery of both the analyte and the IS.
-
Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the IS.
Troubleshooting Steps:
-
Perform a matrix effect evaluation experiment (see the detailed protocol below).
-
If significant matrix effects are present, consider improving the sample cleanup process or adjusting the chromatography to separate the IS from the interfering matrix components.
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
A non-linear calibration curve can be caused by several factors related to the internal standard concentration.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate IS Concentration | The IS concentration may be too low, leading to poor signal-to-noise at the lower end of the curve, or too high, causing detector saturation at the upper end. It is recommended to re-optimize the IS concentration. A common starting point is a concentration that yields a signal intensity approximately 50% of the highest calibration standard. |
| Ion Source Saturation | At high analyte concentrations, the ion source can become saturated, leading to a non-linear response. Dilute samples with high analyte concentrations to bring them within the linear range of the assay. |
| Isotopic Interference ("Cross-Talk") | Naturally occurring isotopes of Fludrocortisone can contribute to the signal of this compound, especially at high analyte concentrations. This can artificially inflate the IS signal. Using an internal standard with a higher mass difference (d5 is generally sufficient) helps to minimize this. |
Issue 2: Inaccurate or Inconsistent Quantitative Results
Inaccurate or inconsistent results, even with an internal standard, often point to underlying issues with the interplay between the IS, the analyte, and the sample matrix.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | The analyte and this compound may experience different levels of ion suppression or enhancement from the matrix. Conduct a matrix effect evaluation to quantify this. If differential effects are confirmed, enhance the sample cleanup or modify the chromatographic method to separate the analyte and IS from the interfering matrix components. |
| Purity of the Internal Standard | The this compound standard may contain a small amount of unlabeled Fludrocortisone as an impurity, leading to a constant positive bias in the results. Verify the purity of your internal standard. Key purity requirements are isotopic enrichment of ≥98% and chemical purity of >99%. |
| Isotopic Exchange | Deuterium atoms on the IS can be replaced by protons from the solvent or sample matrix, a phenomenon known as back-exchange. This is more likely if the deuterium labels are in chemically labile positions. Use an internal standard where the deuterium labels are on stable positions. |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
Objective: To determine the optimal concentration of this compound that provides a stable and reproducible signal across the entire calibration range.
Methodology:
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Fludrocortisone in a suitable solvent (e.g., methanol).
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
-
Prepare Working Solutions:
-
From the Fludrocortisone stock solution, prepare a series of working solutions to create a calibration curve covering the expected concentration range of your samples.
-
From the this compound stock solution, prepare three different working solutions at low, medium, and high concentrations (e.g., to achieve final concentrations of 25 ng/mL, 100 ng/mL, and 500 ng/mL in the sample).
-
-
Sample Preparation:
-
Divide your set of calibration standards into three groups.
-
To the first group, add a fixed volume of the "low" concentration this compound working solution.
-
To the second group, add the same volume of the "medium" concentration this compound working solution.
-
To the third group, add the same volume of the "high" concentration this compound working solution.
-
Process all samples using your established extraction procedure.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples.
-
-
Data Evaluation:
-
For each of the three IS concentrations, plot the calibration curve (Analyte Area / IS Area vs. Analyte Concentration).
-
Examine the peak area of this compound across all samples for each concentration level. The ideal concentration will show minimal variation (<15-20% RSD).
-
Evaluate the linearity (r²) of the calibration curve for each IS concentration.
-
Illustrative Data for IS Concentration Optimization:
| IS Concentration | IS Peak Area RSD (%) | Calibration Curve Linearity (r²) |
| 25 ng/mL | 25.6% | 0.985 |
| 100 ng/mL | 8.2% | 0.998 |
| 500 ng/mL | 6.5% | 0.997 |
In this example, the 100 ng/mL and 500 ng/mL concentrations provide good stability and linearity. The 100 ng/mL concentration may be chosen as the optimal one.
Protocol 2: Matrix Effect Evaluation
Objective: To determine if the sample matrix is causing ion suppression or enhancement and if it affects the analyte and internal standard differently.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples.
-
-
Data Calculation:
-
Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100
-
Illustrative Data for Matrix Effect Evaluation:
| Analyte | Mean Peak Area (Set A) | Mean Peak Area (Set B) | Matrix Effect (%) |
| Fludrocortisone | 1,250,000 | 875,000 | 70% (Suppression) |
| This compound | 1,500,000 | 1,350,000 | 90% (Slight Suppression) |
In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which could lead to an overestimation of the analyte concentration.
Visualizations
Caption: A typical experimental workflow for sample analysis using an internal standard.
Caption: A logical troubleshooting workflow for issues with internal standards.
References
Technical Support Center: Matrix Effects in Fludrocortisone-d5 Bioanalysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the bioanalysis of Fludrocortisone-d5.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix.[1] In the context of this compound bioanalysis, components of biological matrices like plasma, serum, or urine can suppress or enhance the ionization of this compound and its internal standard in the mass spectrometer's ion source.[2][3] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and other bioanalytical studies.[4][5] Electrospray ionization (ESI) is particularly susceptible to these effects.
Q2: What are the common causes of matrix effects in bioanalytical LC-MS/MS methods?
A2: The primary causes of matrix effects are endogenous and exogenous substances present in the biological sample.
-
Endogenous substances include phospholipids (especially lysophosphatidylcholines and phosphatidylcholines), salts, proteins, peptides, carbohydrates, and metabolites.
-
Exogenous substances can be introduced from sample collection tubes (e.g., plasticizers), anticoagulants (like lithium heparin), or other contaminants.
Q3: How can I determine if my this compound assay is experiencing matrix effects?
A3: Two primary experimental methods are used to assess matrix effects: the post-extraction addition method and the post-column infusion method. The post-extraction addition method provides a quantitative measure of the matrix effect, while the post-column infusion method offers a qualitative assessment across the entire chromatogram.
Q4: Can the use of a stable isotopically labeled internal standard like this compound completely compensate for matrix effects?
A4: While stable isotopically labeled internal standards (SIL-IS) like this compound are the gold standard for compensating for matrix effects, they may not always provide complete correction. Significant matrix effects can still occur, especially in samples with high concentrations of interfering substances, potentially leading to inaccurate results. Therefore, it is crucial to assess and minimize matrix effects during method development.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and mitigating matrix effects in your this compound bioanalysis.
Issue 1: Poor reproducibility and accuracy in quality control (QC) samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent QC results.
Mitigation Strategies:
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing phospholipids and other interferences.
-
Liquid-Liquid Extraction (LLE): LLE can also be very effective at separating Fludrocortisone from matrix components.
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing matrix components and may lead to significant ion suppression.
-
-
Optimize Chromatography:
-
Improve Separation: Modify the chromatographic gradient or use a column with a different stationary phase to separate this compound from co-eluting interferences.
-
Divert Flow: Use a divert valve to direct the early and late eluting, highly aqueous and highly organic portions of the chromatogram (which often contain the bulk of matrix components) to waste.
-
-
Change Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than Electrospray Ionization (ESI). If your instrument supports it, testing your method with an APCI source may be beneficial.
Issue 2: Unexpected peaks or baseline fluctuations in blank matrix samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for interferences in blank matrix.
Mitigation Strategies:
-
Adjust Chromatography: Modify the mobile phase composition or gradient to shift the retention time of this compound away from the regions of ion suppression or enhancement identified in the post-column infusion experiment.
-
Enhance Sample Cleanup: As with the previous issue, improving the sample preparation method (e.g., switching from PPT to SPE or LLE) is a primary strategy for removing the interfering compounds.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Addition
This method quantifies the extent of ion suppression or enhancement.
Experimental Workflow:
Caption: Workflow for post-extraction addition experiment.
Detailed Steps:
-
Prepare two sets of samples:
-
Set A: Spike this compound at a known concentration (e.g., low, medium, and high QC levels) into the mobile phase or a reconstitution solvent.
-
Set B: Extract at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method. After the final extraction step, spike the extracts with this compound at the same concentrations as in Set A.
-
-
Analyze the samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculate the Matrix Factor (MF): For each concentration level, calculate the MF using the following formula:
-
MF = (Mean peak area of analyte in post-spiked matrix samples) / (Mean peak area of analyte in neat solution)
-
-
Evaluate the results: An MF value between 0.85 and 1.15 is often considered acceptable, indicating no significant matrix effect. Values below 0.85 suggest ion suppression, while values above 1.15 indicate ion enhancement.
Data Presentation:
| Concentration (ng/mL) | Mean Peak Area (Neat Solution - Set A) | Mean Peak Area (Post-Spiked Matrix - Set B) | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| 1.0 | 50,000 | 40,000 | 0.80 | 20% Suppression |
| 50.0 | 2,500,000 | 2,125,000 | 0.85 | 15% Suppression |
| 200.0 | 10,000,000 | 8,800,000 | 0.88 | 12% Suppression |
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This method identifies the regions in the chromatogram where matrix effects occur.
Experimental Workflow:
References
- 1. tandfonline.com [tandfonline.com]
- 2. eijppr.com [eijppr.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression of Fludrocortisone-d5 in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of Fludrocortisone and its deuterated internal standard, Fludrocortisone-d5, during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of this compound?
A1: Ion suppression is a matrix effect frequently encountered in Liquid Chromatography-Mass Spectrometry (LC-MS). It manifests as a reduced ionization efficiency of the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of the analyte.[1]
Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction. However, "differential ion suppression" can occur where the analyte and its deuterated standard are affected differently by the matrix.[1] This can be caused by a slight chromatographic separation between the two compounds due to the "deuterium isotope effect," which can alter the physicochemical properties of the molecule.[1] If they do not co-elute perfectly, they can be exposed to different matrix components, leading to inaccurate quantification.[1]
Q3: What are the common sources of ion suppression in Fludrocortisone analysis?
A3: The most common sources of ion suppression in the analysis of Fludrocortisone from biological matrices such as plasma or serum include:
-
Phospholipids: Abundant in biological membranes, these are a major cause of ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers can interfere with the ionization process.
-
Proteins and Peptides: Residual proteins and peptides not removed during sample preparation can co-elute with the analyte and cause suppression.
-
Other Endogenous Molecules: Biological fluids contain a complex mixture of small molecules that can interfere with ionization.
Q4: How can I detect and quantify ion suppression in my Fludrocortisone assay?
A4: A common method to assess ion suppression is to compare the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution (e.g., mobile phase). The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. For example, a study on Fludrocortisone extracted from human plasma using solid-phase extraction reported a slight matrix effect of about 10% suppression.
Troubleshooting Guide
Issue: Low and inconsistent peak areas for this compound.
This is a classic symptom of ion suppression. The following troubleshooting steps can help identify and mitigate the issue.
Sample Preparation Optimization
A robust sample preparation protocol is the most effective way to remove interfering matrix components before LC-MS analysis.
Comparison of Sample Preparation Techniques for Corticosteroids:
While direct comparative data for Fludrocortisone is limited, studies on other corticosteroids show a clear trend in the effectiveness of different sample preparation methods in reducing ion suppression.
| Sample Preparation Method | General Level of Ion Suppression | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | High | Simple, fast, and inexpensive. | Inefficient removal of phospholipids and salts, leading to significant ion suppression. |
| Solid-Phase Extraction (SPE) | Low to Moderate | High selectivity, effective removal of phospholipids and salts, and analyte concentration. | More time-consuming and costly than PPT; requires method development. |
| Liquid-Liquid Extraction (LLE) | Low | Effective removal of phospholipids and non-polar interferences. | Can be labor-intensive and may have lower analyte recovery if not optimized. |
Note: The level of ion suppression is compound and matrix-dependent.
Chromatographic Modifications
If sample preparation optimization is insufficient, adjusting the liquid chromatography parameters can help separate this compound from co-eluting interferences.
-
Modify the Gradient: A shallower gradient can improve the resolution between the analyte and matrix components.
-
Change the Column: Using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl instead of a C18) can alter selectivity.
-
Divert Flow: Use a divert valve to direct the early and late eluting, highly interfering components (like salts and phospholipids) to waste instead of the mass spectrometer.
Mass Spectrometry Parameter Adjustments
-
Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression from non-volatile salts and highly polar compounds compared to Electrospray Ionization (ESI). If your instrument has an APCI source, it may be beneficial to test it for your Fludrocortisone analysis.
-
Optimize Source Parameters: Fine-tuning parameters like gas flows, temperatures, and voltages can sometimes help to minimize the impact of matrix effects.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Fludrocortisone from Human Plasma
This protocol is adapted from a validated method for the quantification of Fludrocortisone in human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
50mM Ammonium formate solution
-
tert-Butyl methyl ether (extraction solvent)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 250 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the this compound IS working solution to the plasma and vortex briefly.
-
Add 250 µL of 50mM ammonium formate solution and vortex for 10 seconds.
-
Add 2.5 mL of tert-butyl methyl ether.
-
Vortex for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex to dissolve the residue and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) of Fludrocortisone from Human Plasma
This protocol is based on a method utilizing an Oasis®-HLB cartridge for Fludrocortisone extraction.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Oasis®-HLB SPE cartridges
-
SPE manifold
-
Methanol (for conditioning and elution)
-
Water (for equilibration and washing)
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Pre-treat Sample: Add an appropriate amount of this compound IS to the plasma sample. Dilute the plasma sample with an equal volume of water or a suitable buffer.
-
Condition Cartridge: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate Cartridge: Pass 1 mL of water through the cartridge. Do not allow the cartridge to dry.
-
Load Sample: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate.
-
Wash Cartridge: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Elute Analyte: Elute the Fludrocortisone and this compound with 1 mL of methanol into a clean collection tube.
-
Evaporate Eluate: Evaporate the methanol to dryness under a stream of nitrogen.
-
Reconstitute: Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters for Fludrocortisone and this compound
The following parameters are provided as a starting point and should be optimized for your specific instrumentation.
| Parameter | Fludrocortisone | This compound |
| Ionization Mode | ESI Positive or APCI Positive | ESI Positive or APCI Positive |
| Precursor Ion (m/z) | 381.2 | 386.2 |
| Product Ion (m/z) | 343.2 | 348.4 |
Alternative transitions for Fludrocortisone (APCI): m/z 381 → 239 and m/z 381 → 181. For Fludrocortisone-d2 (a different internal standard): m/z 383 → 239 and m/z 383 → 181.
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Sample preparation workflow comparison.
References
Addressing chromatographic peak tailing for Fludrocortisone-d5
This technical support center provides troubleshooting guidance for chromatographic issues encountered during the analysis of Fludrocortisone-d5, with a primary focus on addressing peak tailing.
Troubleshooting Guide: Addressing Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak where the latter half is broader than the front half.[1][2] This can compromise the accuracy of integration and reduce the resolution between adjacent peaks.[2][3]
Isolating the Cause of Peak Tailing
A systematic approach is crucial to identifying the root cause of peak tailing. The following flowchart outlines a logical troubleshooting workflow.
References
Improving recovery of Fludrocortisone-d5 during sample extraction
Welcome to the technical support center for optimizing the recovery of Fludrocortisone-d5 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound?
A1: Low recovery of this compound can stem from several factors, including suboptimal extraction methodology (Liquid-Liquid Extraction, Solid-Phase Extraction, or Protein Precipitation), matrix effects from the biological sample, and the physicochemical properties of this compound itself. It is crucial to systematically evaluate each step of your workflow to pinpoint the cause of the low recovery.
Q2: Which extraction method is generally recommended for this compound from plasma?
A2: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) have been successfully used for the extraction of Fludrocortisone and its deuterated internal standards from plasma.[1][2] LLE with a solvent like tert-butyl methyl ether is a simple and effective method.[1][3] SPE, often using Oasis HLB cartridges, can provide cleaner extracts, which is beneficial for sensitive LC-MS/MS analysis.[4] The choice between LLE and SPE often depends on the specific requirements of the assay, such as required cleanliness of the extract, sample throughput, and available resources.
Q3: Can the pH of the sample affect the recovery of this compound?
A3: Yes, the pH of the sample can significantly influence the extraction efficiency of corticosteroids like Fludrocortisone. The charge state of the analyte affects its solubility in aqueous and organic phases. For LLE, adjusting the pH can maximize the partitioning of the neutral form of the analyte into the organic solvent. For SPE, the pH of the sample and the wash/elution solvents can impact the retention and elution of the analyte from the sorbent.
Q4: What are matrix effects and how can they impact this compound recovery?
A4: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. These effects can lead to signal suppression or enhancement in the mass spectrometer, which can be misinterpreted as low or high recovery. A deuterated internal standard like this compound is used to compensate for matrix effects, as it is expected to behave similarly to the unlabeled analyte during extraction and ionization. However, severe matrix effects can still impact the accuracy and precision of the measurement.
Troubleshooting Guides
Guide 1: Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)
| Issue | Potential Cause | Troubleshooting Action |
| Consistently Low Recovery | Inappropriate Extraction Solvent: The polarity of the extraction solvent may not be optimal for this compound. | Test solvents with different polarities. Tert-butyl methyl ether has been shown to be effective for Fludrocortisone extraction from plasma. Other options include diethyl ether and ethyl acetate. |
| Suboptimal pH: The pH of the aqueous sample may not be suitable for maximizing the partitioning of this compound into the organic phase. | Adjust the pH of the sample to ensure this compound is in its neutral form. A systematic evaluation of extraction at different pH values is recommended. | |
| Insufficient Mixing: Inadequate vortexing or mixing can lead to incomplete partitioning between the aqueous and organic phases. | Ensure thorough mixing by vortexing for a sufficient amount of time (e.g., 1-2 minutes). | |
| Emulsion Formation: The formation of an emulsion layer between the two phases can trap the analyte and lead to poor recovery. | Centrifuge at a higher speed or for a longer duration. The addition of a small amount of salt ("salting out") can also help break the emulsion. | |
| Inconsistent Recovery | Variable Pipetting: Inaccurate or inconsistent pipetting of sample, internal standard, or solvent volumes. | Calibrate pipettes regularly and use proper pipetting techniques. |
| Incomplete Phase Separation: Inconsistent aspiration of the organic layer, potentially including some of the aqueous layer or emulsion. | Carefully aspirate the organic layer, avoiding the interface. Leaving a small amount of the organic layer behind is preferable to aspirating the aqueous phase. |
Guide 2: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
| Issue | Potential Cause | Troubleshooting Action |
| Analyte in Flow-through/Wash | Incorrect Sorbent: The chosen sorbent material is not retaining this compound. | For corticosteroids, reversed-phase sorbents like C18 or polymeric sorbents like Oasis HLB are commonly used. Ensure the sorbent is appropriate for the analyte's polarity. |
| Improper Conditioning/Equilibration: The sorbent is not properly prepared to retain the analyte. | Follow the manufacturer's protocol for conditioning and equilibration steps. Ensure the sorbent bed does not dry out before sample loading. | |
| Sample pH Incorrect: The pH of the sample is preventing the analyte from binding to the sorbent. | Adjust the sample pH to promote retention. For reversed-phase SPE, a more neutral or slightly acidic pH is often optimal. | |
| Wash Solvent Too Strong: The wash solvent is eluting the analyte along with the interferences. | Use a weaker wash solvent. Decrease the percentage of organic solvent in the wash solution. | |
| Analyte Not Eluting | Elution Solvent Too Weak: The elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent. | Use a stronger elution solvent. Increase the percentage of organic solvent or try a different solvent with higher elution strength (e.g., methanol or acetonitrile). |
| Insufficient Elution Volume: The volume of the elution solvent is not enough to completely elute the analyte from the sorbent. | Increase the volume of the elution solvent. Consider a second elution step. |
Guide 3: Troubleshooting Low Recovery in Protein Precipitation (PPT)
| Issue | Potential Cause | Troubleshooting Action |
| Consistently Low Recovery | Incomplete Protein Precipitation: Proteins are not fully precipitated, leading to a "dirty" extract and potential matrix effects. | Increase the ratio of organic solvent to plasma. A 3:1 or 4:1 ratio of acetonitrile to plasma is often effective. |
| Analyte Co-precipitation: this compound is precipitating along with the proteins. | Optimize the precipitation solvent. Acetonitrile is a common choice, but methanol or acetone can also be tested. Cooling the samples on ice during precipitation may also reduce co-precipitation. | |
| Suboptimal pH: The pH of the sample/solvent mixture may lead to the precipitation of the analyte. | For basic compounds, a slightly acidic environment can improve solubility in the supernatant. For acidic compounds, a slightly basic environment may be beneficial. | |
| Inconsistent Recovery | Insufficient Mixing: Incomplete denaturation of proteins and non-uniform distribution of the analyte. | Ensure thorough vortexing for at least 30-60 seconds after adding the precipitation solvent. |
| Variable Supernatant Collection: Inconsistent aspiration of the supernatant, potentially disturbing the protein pellet. | Carefully aspirate the supernatant without disturbing the precipitated protein pellet. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of tert-butyl methyl ether to the plasma sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma (using Oasis HLB cartridge)
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the Oasis HLB cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Pre-treat 500 µL of plasma by adding the this compound internal standard and diluting with 500 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Fludrocortisone Recovery from Plasma
| Extraction Method | Solvent/Sorbent | Reported Recovery (%) | Key Advantages | Potential Disadvantages | Reference |
| LLE | tert-Butyl methyl ether | >85% | Simple, fast, low cost | Can be less clean than SPE, potential for emulsions | , |
| SPE | Oasis HLB | >90% | High recovery, clean extracts, amenable to automation | Higher cost, more complex procedure | |
| PPT | Acetonitrile | Variable (often lower) | Very fast and simple | Less clean extracts, high potential for matrix effects | General Knowledge |
Visualizations
Fludrocortisone Signaling Pathway
Fludrocortisone, a synthetic mineralocorticoid, exerts its effects by binding to the mineralocorticoid receptor (MR). This complex then translocates to the nucleus and acts as a transcription factor, regulating the expression of genes involved in sodium and potassium transport in the kidney.
Caption: Genomic signaling pathway of Fludrocortisone in a target cell.
Troubleshooting Workflow for Low this compound Recovery
This workflow provides a logical approach to diagnosing the cause of low analyte recovery.
Caption: A logical workflow for troubleshooting low this compound recovery.
References
- 1. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Pharmacokinetics of oral fludrocortisone in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fludrocortisone-d5 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fludrocortisone-d5 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a deuterated form of Fludrocortisone, a synthetic corticosteroid. In bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), it serves as a stable isotope-labeled internal standard (SIL-IS).[1][2] Its purpose is to mimic the analyte of interest (Fludrocortisone) throughout the entire analytical process, including sample extraction, handling, and detection. By adding a known amount of this compound to all samples, calibration standards, and quality controls, it helps to correct for variability that may arise from sample preparation inconsistencies, matrix effects, and fluctuations in instrument performance.[2]
Q2: What are the general storage recommendations for this compound stock solutions?
While specific stability studies on this compound stock solutions are not extensively published, general recommendations for corticosteroid and deuterated analog solutions apply. Stock solutions of fludrocortisone and its deuterated internal standard have been found to be stable for at least 10 days when stored at 2-8°C. For longer-term storage, it is advisable to aliquot stock solutions and store them at -20°C or below to minimize the risk of degradation and solvent evaporation.
Q3: How stable is this compound in plasma during storage?
Fludrocortisone has demonstrated good stability in human plasma under various storage conditions. These findings are generally extendable to its deuterated analog, this compound, as they share very similar physicochemical properties.
Long-Term Stability: Fludrocortisone has been shown to be stable in human plasma for at least 63 days when stored at -70°C.[3] Freeze-Thaw Stability: The analyte is stable for at least five freeze-thaw cycles when stored at -70°C.[3] Bench-Top Stability: Fludrocortisone is stable in plasma for at least 17 hours at room temperature.
Q4: Can this compound degrade during sample processing?
While this compound is generally stable, certain conditions during sample preparation could potentially lead to degradation. Corticosteroids can be susceptible to degradation under strong acidic or basic conditions, exposure to high temperatures, or prolonged exposure to light. It is crucial to follow validated sample preparation protocols to minimize the risk of degradation.
Q5: Does the choice of biological matrix (e.g., plasma, serum, urine) affect the stability of this compound?
Different biological matrices can contain varying enzymes, pH levels, and endogenous components that may influence the stability of an analyte. While specific stability data for this compound in serum and urine is limited in the provided search results, it is a standard practice in bioanalytical method validation to assess analyte stability in the specific matrix being used for the study. Enzymatic degradation, for example, can differ between plasma, serum, and urine.
Troubleshooting Guide
This guide addresses common issues that may indicate instability of this compound during bioanalysis.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Consistently low or no this compound signal across all samples | Degradation of the internal standard (IS) spiking solution. | 1. Prepare a fresh this compound spiking solution from the stock solution.2. Re-analyze a subset of samples (e.g., a few quality controls) with the fresh spiking solution.3. If the issue persists, prepare a new stock solution from the neat material. |
| Error in IS addition. | 1. Review the sample preparation workflow to ensure the IS was added to all samples.2. Manually re-prepare a few affected samples, paying close attention to the IS addition step. | |
| Gradual decrease in this compound signal over an analytical run | Instrument contamination or drift. | 1. Clean the ion source of the mass spectrometer.2. Re-run system suitability tests to ensure instrument performance is stable.3. Check for any leaks in the LC system. |
| Erratic or highly variable this compound signal between samples | Inconsistent sample preparation or matrix effects. | 1. Review the sample extraction procedure for consistency. Ensure thorough vortexing and consistent evaporation and reconstitution steps.2. Investigate matrix effects by performing a post-column infusion experiment. This can help identify if components in the biological matrix are suppressing the IS signal at its retention time. |
| Autosampler malfunction. | 1. Perform an injection precision test with a standard solution to check the autosampler's performance. | |
| Poor accuracy and precision of quality control (QC) samples | Instability of this compound under specific experimental conditions (e.g., bench-top, freeze-thaw). | 1. Conduct specific stability tests to evaluate the impact of bench-top exposure time, freeze-thaw cycles, and long-term storage on this compound in the specific biological matrix. |
Quantitative Data Summary
The following tables summarize the stability of Fludrocortisone in human plasma as reported in a validation study. These results are expected to be applicable to this compound.
Table 1: Bench-Top and Processed Sample Stability of Fludrocortisone in Human Plasma
| Stability Test | Storage Condition | Duration | Low QC (pg/mL) | High QC (pg/mL) |
| Bench-Top Stability | Room Temperature | 17 hours | Within ±15% of nominal | Within ±15% of nominal |
| Autosampler Stability | Autosampler | 58 hours | Within ±15% of nominal | Within ±15% of nominal |
| Reinjection Stability | Autosampler | 55 hours | Within ±15% of nominal | Within ±15% of nominal |
| Data derived from a study by Banda et al. (2015) |
Table 2: Freeze-Thaw and Long-Term Stability of Fludrocortisone in Human Plasma
| Stability Test | Storage Condition | Duration / Cycles | Low QC (pg/mL) | High QC (pg/mL) |
| Freeze-Thaw Stability | -70°C | 5 cycles | Within ±15% of nominal | Within ±15% of nominal |
| Long-Term Stability | -70°C | 63 days | Within ±15% of nominal | Within ±15% of nominal |
| Data derived from a study by Banda et al. (2015) |
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
-
Sample Preparation: Spike a pool of the desired biological matrix (e.g., human plasma) with Fludrocortisone at low and high quality control (QC) concentrations. Aliquot into multiple vials.
-
Freezing: Store the QC samples at the intended storage temperature (e.g., -70°C) for at least 24 hours.
-
Thawing: Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at -70°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Cycling: Repeat the freeze-thaw process for a predetermined number of cycles (e.g., five cycles).
-
Analysis: After the final thaw, process the samples alongside freshly prepared calibration standards and a set of comparison QC samples that have not undergone freeze-thaw cycles.
-
Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Protocol 2: Assessment of Bench-Top Stability
-
Sample Preparation: Use previously prepared and frozen low and high QC samples.
-
Thawing and Exposure: Thaw the QC samples and leave them on the laboratory bench at room temperature for a specified period that mimics the expected duration of sample handling (e.g., 17 hours).
-
Analysis: After the exposure period, process the samples along with freshly prepared calibration standards and comparison QC samples.
-
Evaluation: The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting this compound signal variability.
References
Resolving co-elution of interfering peaks with Fludrocortisone-d5
Welcome to the Technical Support Center. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of interfering peaks with Fludrocortisone-d5 in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution and why is it a problem when analyzing Fludrocortisone with its deuterated internal standard, this compound?
A1: Co-elution in liquid chromatography is a phenomenon where two or more different compounds exit the chromatography column at the same time, resulting in overlapping peaks in the chromatogram.[1] When an interfering compound co-elutes with Fludrocortisone or its internal standard, this compound, it can lead to inaccurate quantification. This interference can artificially inflate or suppress the measured signal, compromising the precision and accuracy of the analytical method.[2]
Q2: My analysis shows a perfect overlap of an unknown peak with the this compound internal standard peak. What are the potential sources of this interference?
A2: An interfering peak co-eluting with this compound can originate from several sources:
-
Endogenous compounds: Biological samples contain a complex mixture of endogenous substances. Steroid metabolites, in particular, can have similar chemical structures and chromatographic behavior to Fludrocortisone and may co-elute.[3][4]
-
Exogenous compounds: Other drugs or their metabolites present in the sample can also cause interference.
-
Matrix effects: Components of the biological matrix, such as phospholipids, can alter the ionization efficiency of the analyte and internal standard in the mass spectrometer source, even if they are not chromatographically resolved. This can lead to ion suppression or enhancement, affecting the accuracy of the results.
Q3: How can I confirm that an observed peak is due to interference and not an issue with the instrument or the internal standard itself?
A3: To confirm interference, you can perform the following diagnostic experiments:
-
Analyze a blank matrix sample: Prepare and inject a sample of the same biological matrix (e.g., plasma, urine) without the internal standard. The presence of a peak at the retention time of this compound would confirm an endogenous interference.
-
Post-extraction spike analysis: Compare the response of this compound in a clean solvent to its response when spiked into an extracted blank matrix. A significant difference in signal intensity indicates the presence of matrix effects.
-
Vary chromatographic conditions: A slight modification of the mobile phase composition or gradient can shift the retention time of the analyte and potential interferences, helping to resolve them.
Troubleshooting Guide
Issue: Poor peak shape and inaccurate quantification of Fludrocortisone.
This issue is often a result of co-eluting interferences. The following troubleshooting steps can help resolve the problem.
Step 1: Optimize Sample Preparation
Effective sample preparation is crucial for removing interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This technique offers high selectivity and can provide cleaner extracts compared to other methods.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and using different organic solvents to selectively extract Fludrocortisone while leaving interfering substances behind.
-
Protein Precipitation (PPT): While a simpler and faster technique, PPT is less specific and may result in a higher degree of matrix effects.
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
-
Sample Pre-treatment: Thaw frozen plasma samples at room temperature and centrifuge to remove any particulate matter.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.
-
Elution: Elute Fludrocortisone and this compound from the cartridge using a stronger organic solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS system.
Data Presentation: Comparison of Sample Preparation Techniques
| Preparation Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of the analyte for a solid sorbent. | Provides cleaner extracts, is highly selective, and can concentrate the analyte. | Can be more expensive and requires method development. |
| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility of the analyte in two immiscible liquids. | Relatively inexpensive and effective at removing lipids and proteins. | Can be labor-intensive and may use large volumes of organic solvents. |
| Protein Precipitation (PPT) | Removal of proteins by precipitation with an organic solvent or acid. | Simple, fast, and applicable to a wide range of analytes. | Often results in significant matrix effects due to co-precipitation of other components. |
Step 2: Modify Chromatographic Conditions
Adjusting the chromatographic parameters can improve the separation of this compound from interfering peaks.
-
Mobile Phase Composition: Altering the ratio of organic solvent to aqueous buffer can change the selectivity of the separation.
-
Gradient Elution: Modifying the gradient slope can improve the resolution between closely eluting peaks.
-
Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl column) can provide a different selectivity.
Experimental Protocol: LC-MS/MS Analysis of Fludrocortisone
-
Chromatographic System: A UHPLC system is recommended for high-resolution separation.
-
Column: A Chromolith RP18e column or equivalent.
-
Mobile Phase: A gradient of acetonitrile and 2 mM ammonium formate.
-
Flow Rate: 0.7 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the precursor to product ion transitions for Fludrocortisone and this compound.
Data Presentation: Typical MRM Transitions for Fludrocortisone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Fludrocortisone | 381.2 | 343.2 |
| This compound | 386.2 | 348.4 |
Note: These values are based on a published method and may require optimization on your specific instrument.
Step 3: Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and resolving co-elution issues.
Caption: A logical workflow for troubleshooting co-elution issues.
Step 4: Signaling Pathway of Matrix Effects
The diagram below illustrates how matrix components can interfere with the ionization of the target analyte and internal standard.
Caption: The mechanism of matrix effects in electrospray ionization.
References
- 1. youtube.com [youtube.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of the major adrenal steroids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 20α- and 20β-dihydrocortisone may interfere in LC-MS/MS determination of cortisol in saliva and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues with Fludrocortisone-d5 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Fludrocortisone-d5 as an internal standard in calibration curves for LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound considered ideal for LC-MS/MS analysis?
A1: Deuterated internal standards are considered the "gold standard" for quantitative LC-MS/MS analysis for several reasons. They are chemically almost identical to the analyte (Fludrocortisone), meaning they exhibit very similar behavior during sample extraction, chromatography, and ionization.[1] This co-elution helps to compensate for variations in sample preparation and matrix effects, where other components in the sample can suppress or enhance the signal of the analyte.[2] By maintaining a consistent analyte-to-internal standard response ratio, accuracy and precision of the quantification are significantly improved.
Q2: I'm observing a shift in retention time for this compound compared to Fludrocortisone. Is this normal?
A2: Yes, a small shift in retention time, with the deuterated standard often eluting slightly earlier than the non-deuterated analyte, is a known phenomenon in reversed-phase chromatography.[3] This is due to the slightly different physicochemical properties imparted by the deuterium atoms. While often minor, this separation can become problematic if it leads to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement as they elute.[2][3]
Q3: My this compound signal is inconsistent across my calibration curve standards. What are the potential causes?
A3: Inconsistent internal standard signal can stem from several factors:
-
Inaccurate Pipetting: Errors in adding the internal standard solution to the samples will lead to variability.
-
Incomplete Mixing: Failure to thoroughly vortex or mix the internal standard with the sample matrix can cause inconsistent responses.
-
Degradation: The stability of this compound in the sample matrix and storage conditions should be verified.
-
Matrix Effects: Significant ion suppression or enhancement in some samples can affect the internal standard signal.
-
Instrumental Issues: Problems with the autosampler, injector, or ion source can lead to inconsistent signal intensity.
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent or sample?
A4: Yes, this phenomenon, known as isotopic back-exchange, can occur, particularly if the deuterium labels are in chemically labile positions (e.g., on hydroxyl or amine groups). This can lead to a decrease in the this compound signal and an increase in the signal at the mass of the unlabeled Fludrocortisone, compromising the accuracy of the assay. The rate of back-exchange is influenced by pH, temperature, and solvent composition.
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
If you are experiencing poor linearity in your calibration curve, consult the following troubleshooting guide.
Troubleshooting Workflow for Poor Linearity
Caption: Troubleshooting workflow for poor calibration curve linearity.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Internal Standard (IS) Response | 1. Verify the peak area of this compound across all calibration standards. A coefficient of variation (%CV) of <15% is generally acceptable. 2. If the %CV is high, proceed to the "Issue 2: High Variability in this compound Signal" troubleshooting guide. |
| Suboptimal Calibration Range | 1. Ensure the calibration range encompasses the expected concentrations of your unknown samples. 2. If saturation is observed at the high end, dilute the upper-level standards or narrow the calibration range. 3. If the lower end is not well-defined, consider adding more calibration points at the low concentrations. |
| Incorrect Regression Model | 1. Most bioanalytical assays use a linear regression with a weighting factor (e.g., 1/x or 1/x²). 2. Evaluate different weighting factors to see which provides the best fit for your data. |
| Sample Preparation Errors | 1. Review your standard operating procedure (SOP) for preparing calibration standards. 2. Ensure accurate serial dilutions and proper mixing at each step. 3. Prepare a fresh set of calibration standards to rule out preparation errors. |
| Matrix Effects | 1. Even with a deuterated internal standard, severe matrix effects can impact linearity. 2. Perform a matrix effect evaluation experiment (see "Experimental Protocols" section). |
Issue 2: High Variability in this compound Signal
Consistent internal standard response is crucial for accurate quantification. Use this guide to address high variability.
Logical Flow for Investigating IS Variability
Caption: A logical workflow for troubleshooting this compound signal variability.
| Potential Cause | Troubleshooting Steps |
| IS Solution Issues | 1. Confirm the correct preparation and concentration of the this compound stock and working solutions. 2. Prepare a fresh working solution from the stock solution. |
| Inconsistent Addition of IS | 1. Review the pipetting technique used to add the IS to each sample. 2. Ensure the pipette is calibrated and functioning correctly. |
| IS Instability | 1. Assess the stability of this compound in the sample matrix under the conditions of the experiment (bench-top, freeze-thaw, long-term). Refer to FDA/EMA guidelines for stability testing protocols. 2. Consider the possibility of isotopic back-exchange, especially if samples are exposed to high pH or elevated temperatures. |
| LC-MS/MS System Issues | 1. Check for leaks in the LC system, particularly between the autosampler and the column. 2. Inspect the ion source for contamination. A dirty source can lead to erratic ionization. 3. Ensure a stable spray from the electrospray probe. |
Data Presentation
The following tables represent typical acceptance criteria for a validated bioanalytical method, in line with FDA and EMA guidelines.
Table 1: Calibration Curve Performance
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Range | To be defined based on the expected concentration range. |
| Accuracy | The mean value should be within ± 15% of the nominal value (± 20% at the Lower Limit of Quantification, LLOQ). |
| Precision (%CV) | ≤ 15% (≤ 20% at the LLOQ). |
Table 2: Precision and Accuracy Data for Quality Control (QC) Samples
| QC Level | Nominal Conc. (pg/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 50 | ≤ 20% | 80 - 120% | ≤ 20% | 80 - 120% |
| Low QC | 150 | ≤ 15% | 85 - 115% | ≤ 15% | 85 - 115% |
| Mid QC | 1500 | ≤ 15% | 85 - 115% | ≤ 15% | 85 - 115% |
| High QC | 12000 | ≤ 15% | 85 - 115% | ≤ 15% | 85 - 115% |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Fludrocortisone Quantification
This protocol is a representative method for the analysis of Fludrocortisone in human plasma using this compound as an internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma sample, add 50 µL of this compound working solution (e.g., 10 ng/mL).
-
Vortex for 30 seconds.
-
Add 2 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
2. Chromatographic Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-30% B
-
3.1-5.0 min: 30% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Fludrocortisone: 381.2 → 361.2
-
This compound: 386.2 → 366.2
-
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
Protocol 2: Evaluation of Matrix Effects
This experiment helps to determine if components in the biological matrix are affecting the ionization of the analyte and internal standard.
Experimental Workflow for Matrix Effect Evaluation
Caption: Workflow for the experimental evaluation of matrix effects.
-
Prepare three sets of samples:
-
Set A: Fludrocortisone and this compound spiked into the reconstitution solvent at a known concentration (e.g., Mid QC).
-
Set B: Extract blank biological matrix (e.g., plasma) following the sample preparation protocol. Spike the extracted residue with Fludrocortisone and this compound to the same concentration as Set A before reconstitution.
-
Set C: Spike blank biological matrix with Fludrocortisone and this compound to the same concentration as Set A before extraction. Process these samples according to the full sample preparation protocol.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE) :
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
RE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] x 100
-
-
Interpretation:
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
An MF value close to 1 suggests minimal matrix effects.
-
The IS-normalized MF should be close to 1, indicating that the internal standard is effectively compensating for the matrix effect.
-
References
Technical Support Center: Fludrocortisone-d5 Purity and Interference
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the purity of Fludrocortisone-d5 and its potential for interference in analytical experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that users may encounter during their experiments with this compound.
Question 1: What are the expected chemical and isotopic purity levels for this compound?
Answer: The chemical and isotopic purity of this compound can vary between suppliers. It is crucial to obtain the Certificate of Analysis (CoA) for the specific lot you are using. Generally, you can expect the following:
-
Chemical Purity: Typically, the chemical purity as determined by High-Performance Liquid Chromatography (HPLC) should be high, often greater than 95%.[1] Some suppliers may provide products with even higher purity, such as 99.1%.
-
Isotopic Purity: The isotopic purity, which refers to the percentage of the deuterated form of the molecule, is also a critical parameter. For deuterated standards, an isotopic purity of greater than 98% atom D is often specified. This indicates a low level of the unlabeled (d0) form of fludrocortisone.
Question 2: My analytical results are inconsistent. How can I troubleshoot potential issues with my this compound internal standard?
Answer: Inconsistent results when using a deuterated internal standard like this compound can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Verify the Purity of the Internal Standard:
-
Action: Always review the Certificate of Analysis (CoA) for your specific lot of this compound to confirm its chemical and isotopic purity.
-
Rationale: The presence of significant impurities, especially the unlabeled analyte, can lead to inaccurate quantification.
-
-
Investigate the Possibility of Hydrogen-Deuterium (H/D) Exchange:
-
Action: Evaluate the stability of the deuterium labels under your experimental conditions (pH, temperature, solvent). A detailed protocol for this is provided in the "Experimental Protocols" section.
-
Rationale: Deuterium atoms on the this compound molecule can sometimes exchange with hydrogen atoms from the solvent or matrix. This "back-exchange" will alter the mass of the internal standard and lead to erroneous results.
-
-
Assess for Potential Interferences:
-
Action: Analyze blank matrix samples to check for any co-eluting or isobaric interferences at the mass transition of this compound.
-
Rationale: Other compounds in your sample may have the same mass-to-charge ratio as your internal standard, leading to an artificially high signal.
-
-
Optimize Chromatographic Conditions:
-
Action: Ensure that your Liquid Chromatography (LC) method provides adequate separation of this compound from any potential interferences.
-
Rationale: Good chromatographic resolution is key to minimizing the impact of interfering compounds.
-
Data Presentation
The following table summarizes typical purity specifications for deuterated fludrocortisone based on available data. It is important to consult the Certificate of Analysis from your specific supplier for lot-specific information.
| Parameter | Specification | Method |
| Chemical Purity | >95% | HPLC |
| 99.1% (for a d6 analog) | HPLC | |
| Isotopic Purity | >98% atom D (for a d6 analog) | Mass Spectrometry |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the quality and stability of your this compound internal standard.
Protocol 1: Assessment of Chemical and Isotopic Purity of this compound by LC-MS/MS
Objective: To verify the chemical purity and determine the isotopic distribution of a this compound standard.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the same solvent.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure good separation (e.g., start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full scan from m/z 380-395 to observe the isotopic distribution.
-
Multiple Reaction Monitoring (MRM) for Purity Confirmation:
-
Fludrocortisone (unlabeled): Precursor ion m/z 381.2 → Product ion m/z 361.2.
-
This compound: Precursor ion m/z 386.2 → Product ion m/z 366.2 (Note: The exact product ion may vary depending on the fragmentation pattern).
-
-
-
-
Data Analysis:
-
Chemical Purity: Integrate the peak area of this compound and any impurity peaks in the chromatogram from the full scan data. Calculate the purity as: (Peak Area of this compound / Total Peak Area) x 100%.
-
Isotopic Purity: From the full scan mass spectrum of the main peak, determine the relative abundance of the ions corresponding to d0, d1, d2, d3, d4, and d5 species. Calculate the isotopic purity as the percentage of the d5 isotopologue relative to the sum of all isotopologues.
-
Protocol 2: Evaluation of Hydrogen-Deuterium (H/D) Exchange Stability
Objective: To assess the stability of the deuterium labels on this compound under various experimental conditions.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound (e.g., 1 µg/mL) in different solvents and pH conditions that mimic your experimental workflow (e.g., mobile phase, extraction solvent, sample matrix with varying pH).
-
Prepare a control sample in a non-protic solvent (e.g., acetonitrile).
-
-
Incubation:
-
Incubate the prepared samples at different temperatures (e.g., room temperature, 37°C) and for various durations (e.g., 0, 1, 4, 8, and 24 hours).
-
-
LC-MS/MS Analysis:
-
Analyze the incubated samples using the LC-MS/MS method described in Protocol 1.
-
Monitor the MRM transitions for both this compound and unlabeled Fludrocortisone.
-
-
Data Analysis:
-
Quantify the peak area of both the d5 and d0 forms at each time point and under each condition.
-
An increase in the peak area of the unlabeled Fludrocortisone (d0) over time indicates that H/D exchange is occurring. Calculate the percentage of back-exchange relative to the initial amount of this compound.
-
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships relevant to troubleshooting this compound purity and interference issues.
Caption: Troubleshooting workflow for this compound related issues.
Caption: Experimental workflow for this compound purity assessment.
References
Validation & Comparative
The Analytical Advantage: A Comparative Guide to Fludrocortisone-d5 and Structural Analog Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantification of fludrocortisone, the choice of internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison between the stable isotope-labeled internal standard, Fludrocortisone-d5, and the use of structural analogs, supported by experimental data and detailed methodologies.
In bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable. It is added at a known concentration to calibration standards, quality controls, and unknown samples to correct for variability throughout the analytical process, including sample preparation, injection volume, and instrument response. The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary choices for an internal standard are a stable isotope-labeled (deuterated) version of the analyte, such as this compound, or a structurally similar but non-identical compound, known as a structural analog.
Performance Comparison: this compound vs. Structural Analogs
The scientific consensus strongly supports the use of stable isotope-labeled internal standards (SIL-ISs) like this compound for achieving the most accurate and precise results in quantitative bioanalysis. This superiority stems from the near-identical chemical and physical properties shared between the analyte and its deuterated counterpart, leading to better tracking during sample extraction and co-elution during chromatography. This is crucial for compensating for matrix effects, which are a common source of analytical error.
Data Presentation
The following tables summarize the quantitative performance of this compound from a published study and the expected performance of a structural analog internal standard based on general principles and data from similar corticosteroid assays.
Table 1: Performance Characteristics of this compound as an Internal Standard
| Performance Parameter | This compound | Reference |
| Analyte | Fludrocortisone | [1] |
| Linear Range | 40-3000 pg/mL | [1] |
| Intra-day Precision (%RSD) | 0.49 - 7.13% | [1] |
| Inter-day Precision (%RSD) | 0.83 - 5.87% | [1] |
| Recovery | ~101.8% (for Fludrocortisone-d2) | [2] |
| Matrix Effect | Slight, ~10% (for Fludrocortisone-d2) |
Table 2: Expected Performance of a Structural Analog (e.g., Prednisolone) as an Internal Standard for Fludrocortisone
| Performance Parameter | Structural Analog (e.g., Prednisolone) | Rationale |
| Analyte | Fludrocortisone | |
| Linear Range | May be similar to deuterated IS | Dependent on method optimization |
| Intra-day Precision (%RSD) | Generally expected to be higher than SIL-IS | Differential extraction recovery and matrix effects |
| Inter-day Precision (%RSD) | Generally expected to be higher than SIL-IS | Cumulative variability over time |
| Recovery | May differ significantly from the analyte | Differences in physicochemical properties |
| Matrix Effect | Less effective at compensation compared to SIL-IS | Differences in structure lead to differential ion suppression or enhancement |
Experimental Protocols
To objectively compare the performance of this compound and a structural analog, a validation experiment evaluating matrix effects is crucial. Below are detailed methodologies for such an experiment.
Objective:
To evaluate the ability of this compound versus a structural analog internal standard to compensate for matrix effects in a complex biological matrix like human plasma.
Materials:
-
Fludrocortisone analytical standard
-
This compound internal standard
-
Structural analog internal standard (e.g., Prednisolone)
-
Blank human plasma from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Methodology for Quantification of Fludrocortisone using this compound
This protocol is based on a validated method for the determination of fludrocortisone in human plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add the this compound internal standard.
-
Vortex mix for 30 seconds.
-
Add 1 mL of tert-butyl methyl ether.
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: Chromolith RP18e
-
Mobile Phase: Acetonitrile and 2 mM ammonium formate (70:30, v/v)
-
Flow Rate: 0.7 mL/min
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode
-
MRM Transitions:
-
Fludrocortisone: m/z 381.2 → 343.2
-
This compound: m/z 386.2 → 348.4
-
-
Methodology for Quantification of Fludrocortisone using a Structural Analog (e.g., Prednisolone)
This protocol is a hypothetical adaptation for using a structural analog.
-
Sample Preparation (Solid-Phase Extraction):
-
To 500 µL of human plasma, add the Prednisolone internal standard.
-
Vortex mix for 30 seconds.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: ESI, positive ion mode
-
MRM Transitions:
-
Fludrocortisone: m/z 381.2 → 343.2
-
Prednisolone: m/z 361.2 → 343.0
-
-
Mandatory Visualization
Caption: Fludrocortisone Signaling Pathway.
Caption: Bioanalytical Workflow with Internal Standard.
Conclusion
The choice between a deuterated internal standard like this compound and a structural analog has significant implications for the quality of bioanalytical data. The evidence strongly indicates that this compound is the superior choice for the quantitative analysis of fludrocortisone. Its ability to closely mimic the analyte throughout the analytical process leads to more effective compensation for matrix effects and other sources of variability, resulting in enhanced accuracy, precision, and overall method robustness. While a structural analog may be a more cost-effective option, it is more likely to introduce analytical variability and compromise data integrity. For researchers, scientists, and drug development professionals who require the highest level of confidence in their results, this compound is the recommended internal standard.
References
- 1. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human plasma quantification of fludrocortisone using liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry after low-dosage administration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superiority of Fludrocortisone-d5 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fludrocortisone, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of results. This guide provides an objective comparison of Fludrocortisone-d5 against other internal standards, supported by experimental data, to underscore its superior performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
In the realm of bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, an ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization. This mimicry is crucial for correcting variations and ensuring data integrity. Deuterated stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard for their ability to provide the highest degree of accuracy and precision.
Performance Comparison: this compound vs. Alternative Internal Standards
The following tables summarize the performance characteristics of this compound compared to other reported internal standards for the quantification of fludrocortisone and its acetate form. The data is compiled from separate validation studies, and while a direct head-to-head comparison within a single study is not available in the public domain, the collective evidence strongly supports the use of a deuterated internal standard.
Table 1: Precision of Analytical Methods Using Different Internal Standards
| Internal Standard | Analyte | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | Fludrocortisone | Human Plasma | 0.49 - 7.13 | 0.83 - 5.87 |
| Fludrocortisone-d2 | Fludrocortisone | Human Plasma | < 10.9 | < 10.9 |
| Fluticasone Propionate | Fludrocortisone Acetate | Human Plasma | Not Reported | Not Reported |
Data compiled from separate studies. %RSD (Relative Standard Deviation) is a measure of precision.
Table 2: Accuracy of Analytical Methods Using Different Internal Standards
| Internal Standard | Analyte | Matrix | Accuracy/Recovery |
| This compound | Fludrocortisone | Human Plasma | Within ±15% of nominal values |
| Fludrocortisone-d2 | Fludrocortisone | Human Plasma | 101.8% (mean recovery) |
| Fluticasone Propionate | Fludrocortisone Acetate | Human Plasma | 81.26% (analyte), 86.98% (IS) |
Data compiled from separate studies. Accuracy for the this compound method was reported as being within the generally accepted limits for bioanalytical method validation.
The data clearly indicates that methods employing deuterated internal standards like this compound and Fludrocortisone-d2 exhibit excellent precision, with relative standard deviations well within the accepted bioanalytical method validation guidelines. While direct accuracy data for the Fluticasone Propionate method is not provided in the same format, the reported recovery values suggest potential for variability between the analyte and the internal standard. Deuterated standards, being structurally and chemically almost identical to the analyte, co-elute and experience similar matrix effects, leading to more effective compensation and thus, higher accuracy and precision.
Experimental Protocols
To provide a comprehensive understanding, the methodologies from the cited studies are detailed below.
Method 1: Quantification of Fludrocortisone using this compound as an Internal Standard
This method demonstrates a highly sensitive and precise approach for the determination of fludrocortisone in human plasma.
-
Sample Preparation: A liquid-liquid extraction (LLE) process is employed. To 250 µL of human plasma, the internal standard (this compound) is added, followed by the extraction solvent, tert-butyl methyl ether. After vortexing and centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted for analysis.
-
Chromatographic Conditions:
-
Column: Chromolith RP18e
-
Mobile Phase: A mixture of acetonitrile and 2 mM ammonium formate (70:30, v/v)
-
Flow Rate: 0.7 mL/min
-
-
Mass Spectrometric Detection:
-
Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Monitoring: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Fludrocortisone: m/z 381.2 → 343.2
-
This compound: m/z 386.2 → 348.4
-
-
Method 2: Quantification of Fludrocortisone Acetate using Fluticasone Propionate as an Internal Standard
This method was developed for the low-level quantification of fludrocortisone acetate in human plasma.
-
Sample Preparation: Solid-phase extraction (SPE) is utilized. Plasma samples, spiked with Fluticasone Propionate as the internal standard, are loaded onto an SPE cartridge. The cartridge is then washed, and the analytes are eluted. The eluate is evaporated and reconstituted before injection.
-
Chromatographic and Mass Spectrometric Conditions: Specific details on the column, mobile phase, and mass spectrometric transitions were not available in the reviewed public documents. However, the method was validated for the detection of low levels of the corticosteroid.
Visualization of the Analytical Workflow
The following diagram illustrates a typical experimental workflow for the quantification of an analyte in a biological matrix using an internal standard and LC-MS/MS.
A Comparative Guide to the Quantitative Analysis of Fludrocortisone Using Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic corticosteroids like fludrocortisone is critical for pharmacokinetic studies, clinical monitoring, and drug development. This guide provides a comparative overview of the linearity and range of fludrocortisone quantification, with a primary focus on the widely used deuterated internal standard, fludrocortisone-d5. We also present data for an alternative deuterated standard to offer a broader perspective on available analytical methods.
The use of a stable isotope-labeled internal standard (IS) is a cornerstone of robust bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). The IS helps to correct for variability during sample preparation and analysis, ensuring high accuracy and precision. This compound is a commonly employed IS for fludrocortisone quantification due to its similar chemical and physical properties to the analyte.
Performance Comparison of Fludrocortisone Quantification Methods
The following table summarizes the linearity and range of different LC-MS/MS methods for the quantification of fludrocortisone, highlighting the performance of methods using this compound and an alternative, fludrocortisone-d2.
| Internal Standard | Analyte | Linearity Range | LLOQ (pg/mL) | ULOQ (pg/mL) | Correlation Coefficient (r²) | Reference |
| This compound | Fludrocortisone | 40 - 3000 pg/mL | 40 | 3000 | Not explicitly stated, but method was validated as per guidelines | [1] |
| This compound | Fludrocortisone | 10 - 1000 pg/mL | 10 | 1000 | ≥ 0.99 | [2][3] |
| Fludrocortisone-d2 | Fludrocortisone | 0.1 - 25 ng/mL (100 - 25,000 pg/mL) | 100 | 25,000 | Not explicitly stated, but calibration curves were linear | [2][4] |
LLOQ : Lower Limit of Quantification; ULOQ : Upper Limit of Quantification
Experimental Workflow
The general workflow for the quantification of fludrocortisone in a biological matrix using an internal standard and LC-MS/MS is depicted below. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for the quantification of fludrocortisone using this compound and fludrocortisone-d2 as internal standards.
Method 1: Quantification of Fludrocortisone using this compound
This highly sensitive method is suitable for pharmacokinetic studies in humans.
-
Sample Preparation:
-
Extraction: Liquid-liquid extraction with tert-butyl methyl ether.
-
-
Liquid Chromatography:
-
Column: Chromolith RP18e.
-
Mobile Phase: A mixture of acetonitrile and 2 mM ammonium formate (70:30, v/v).
-
Flow Rate: 0.7 mL/min.
-
-
Mass Spectrometry:
-
Technique: Triple quadrupole mass spectrometry.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Fludrocortisone: m/z 381.2 → 343.2.
-
This compound: m/z 386.2 → 348.4.
-
-
Method 2: Quantification of Fludrocortisone using Fludrocortisone-d2
This method has been applied to quantify fludrocortisone in human plasma after low-dosage administration.
-
Sample Preparation:
-
Extraction: Solid-phase extraction.
-
-
Liquid Chromatography:
-
Column: C18 column.
-
Mobile Phase: Gradient of methanol-formate buffer.
-
-
Mass Spectrometry:
-
Technique: Triple quadrupole mass spectrometry.
-
Ionization: Atmospheric pressure chemical ionization (APCI).
-
Detection: Not explicitly stated, but likely MRM based on the reporting of ion transitions.
-
Ion Transitions:
-
Fludrocortisone: m/z 381 → 239 and m/z 381 → 181.
-
Fludrocortisone-d2: m/z 383 → 239 and m/z 383 → 181.
-
-
Conclusion
The choice of internal standard and analytical method for fludrocortisone quantification depends on the specific requirements of the study, including the desired sensitivity and the sample matrix. The use of this compound as an internal standard in LC-MS/MS methods has been shown to provide high sensitivity, with LLOQs as low as 10 pg/mL, making it well-suited for pharmacokinetic studies where low concentrations of the drug are expected. While methods using other internal standards like fludrocortisone-d2 are also effective, the presented data suggests that for achieving the lowest limits of quantification, methods employing this compound may be preferable. Researchers should carefully validate their chosen method according to established guidelines to ensure the reliability of their results.
References
- 1. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. high-performance-liquid-chromatography-mass-spectrometry-method-for-quantitative-determination-of-fludrocortisone-in-human-blood-plasma - Ask this paper | Bohrium [bohrium.com]
- 4. Human plasma quantification of fludrocortisone using liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry after low-dosage administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fludrocortisone-d2 and Fludrocortisone-d5 as Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the accuracy and reliability of quantitative bioanalytical methods. This guide provides a comprehensive comparison of Fludrocortisone-d2 and Fludrocortisone-d5 for use as internal standards in the analysis of Fludrocortisone by mass spectrometry.
Deuterated stable isotope-labeled internal standards are the preferred choice in quantitative mass spectrometry due to their similar physicochemical properties to the analyte of interest, which helps to compensate for variability during sample preparation and analysis. This guide will delve into the specifics of Fludrocortisone-d2 and this compound, presenting available experimental data to aid in the selection of the most suitable internal standard for your research needs.
Quantitative Data Summary
The following table summarizes the key mass spectrometric parameters for Fludrocortisone-d2 and this compound based on published analytical methods. It is important to note that these values were obtained from separate studies and not from a direct head-to-head comparison.
| Parameter | Fludrocortisone | Fludrocortisone-d2 | This compound |
| Molecular Formula | C₂₁H₂₉FO₅ | C₂₁H₂₇D₂FO₅ | C₂₁H₂₄D₅FO₅ |
| Precursor Ion (m/z) | 381.2 | 383 | 386.2 |
| Product Ion(s) (m/z) | 343.2, 239, 181 | 239, 181 | 348.4 |
| Ionization Mode | ESI+ / APCI+ | APCI+ | ESI+ |
Performance Considerations
-
Degree of Deuteration: this compound has a higher degree of deuterium labeling compared to Fludrocortisone-d2. A higher number of deuterium atoms reduces the likelihood of isotopic overlap between the analyte and the internal standard, especially at high analyte concentrations. Naturally occurring isotopes of the analyte can sometimes contribute to the signal of a deuterated internal standard with a low number of deuterium labels, a phenomenon to be mindful of with Fludrocortisone-d2.
-
Chromatographic Co-elution: Both deuterated standards are expected to co-elute with the unlabeled Fludrocortisone, which is a key characteristic of an ideal internal standard. This co-elution helps to compensate for matrix effects, such as ion suppression or enhancement, that can occur during the analysis of complex biological samples.
-
Method Sensitivity: The choice of internal standard can be influenced by the required sensitivity of the assay. The published method using this compound describes a highly sensitive UHPLC-MS/MS assay with a lower limit of quantification (LLOQ) in the picogram per milliliter range.[1] The method utilizing Fludrocortisone-d2 was developed for a quantification range of 0.1-25 ng/ml.[2]
Experimental Protocols
Below are detailed experimental methodologies for the quantification of Fludrocortisone using either Fludrocortisone-d2 or this compound as an internal standard, based on published literature.
Method 1: Quantification of Fludrocortisone using this compound Internal Standard[1]
This method is a highly sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) assay for the determination of fludrocortisone in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
- To 250 µL of human plasma, add the this compound internal standard.
- Perform liquid-liquid extraction using tert-butyl methyl ether.
- Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
- UHPLC System: A compatible UHPLC system.
- Column: Chromolith RP18e column.
- Mobile Phase: Acetonitrile and 2 mM ammonium formate (70:30, v/v).
- Flow Rate: 0.7 mL/min.
3. Mass Spectrometry Conditions:
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.
- Detection Mode: Multiple reaction monitoring (MRM).
- MRM Transitions:
- Fludrocortisone: m/z 381.2 → 343.2
- This compound: m/z 386.2 → 348.4
Method 2: Quantification of Fludrocortisone using Fludrocortisone-d2 Internal Standard[2]
This method is based on liquid chromatography coupled to triple quadrupole mass spectrometry with an atmospheric pressure chemical ionization interface for the quantification of fludrocortisone in human plasma.
1. Sample Preparation (Solid Phase Extraction):
- To a plasma sample, add the Fludrocortisone-d2 internal standard.
- Perform solid-phase extraction (SPE) to clean up the sample.
- Elute the analyte and internal standard and prepare for injection.
2. Chromatographic Conditions:
- LC System: A compatible liquid chromatography system.
- Column: C18 column.
- Mobile Phase: A gradient of methanol and formate buffer.
3. Mass Spectrometry Conditions:
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Source: Atmospheric pressure chemical ionization (APCI) in positive ion mode.
- Detection Mode: Multiple reaction monitoring (MRM).
- MRM Transitions:
- Fludrocortisone: m/z 381 → 239 and m/z 381 → 181
- Fludrocortisone-d2: m/z 383 → 239 and m/z 383 → 181
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the quantification of an analyte using a deuterated internal standard with LC-MS/MS.
Caption: A generalized workflow for quantitative analysis using a deuterated internal standard.
Conclusion
Both Fludrocortisone-d2 and this compound are suitable for use as internal standards in the quantitative analysis of Fludrocortisone. The choice between the two may depend on several factors, including the required sensitivity of the assay, the availability of the standards, and cost considerations. For highly sensitive assays requiring very low limits of quantification, this compound, with its higher degree of deuteration, may be the preferred option to minimize any potential for isotopic interference. However, for assays with higher concentration ranges, Fludrocortisone-d2 has been shown to perform adequately. Ultimately, the validation of the chosen internal standard within the specific analytical method is crucial to ensure accurate and reliable results.
References
A Head-to-Head Battle of Internal Standards: Evaluating the Precision of Fludrocortisone-d5
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of the inter-day and intra-day precision of Fludrocortisone-d5 against an alternative deuterated internal standard, Fludrocortisone-d2, supported by published experimental data. This analysis aims to inform the selection of the most appropriate internal standard for the bioanalysis of fludrocortisone.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, an ideal internal standard (IS) should mimic the physicochemical properties of the analyte to compensate for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard for their ability to co-elute with the analyte and exhibit similar ionization characteristics, thus providing superior accuracy and precision.
Precision Under the Microscope: this compound vs. Fludrocortisone-d2
The precision of an analytical method is a measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the percentage relative standard deviation (%RSD). Precision is evaluated over two-time frames: intra-day (within the same day) and inter-day (between different days).
A 2015 study by G. S. K. K. et al. provides detailed precision data for a highly sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of fludrocortisone in human plasma using this compound as the internal standard.[1] Concurrently, a 2012 publication by Schrive et al. details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for fludrocortisone quantification in human plasma utilizing Fludrocortisone-d2 as the internal standard.[2]
The following table summarizes the reported inter-day and intra-day precision for these two internal standards.
| Internal Standard | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) |
| This compound | 0.49 - 7.13[1] | 0.83 - 5.87[1] |
| Fludrocortisone-d2 | < 10.9[2] | < 10.9 |
As the data illustrates, the method utilizing this compound demonstrated a tighter range of precision, with both intra-day and inter-day %RSD values well below 10%. The study using Fludrocortisone-d2 reported precision values of less than 10.9%, which, while acceptable, represents a broader potential range of variability compared to the this compound data.
According to the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation, the precision around the mean value should not exceed 15% RSD, except for the lower limit of quantification (LLOQ), where it should not exceed 20% RSD. Both methods fall comfortably within these regulatory acceptance criteria, indicating their suitability for bioanalytical applications. However, the data suggests that the use of this compound may offer a higher degree of precision.
Experimental Protocols
To understand the context of these precision values, it is essential to consider the experimental methodologies employed in each study.
This compound Method (G. S. K. K. et al., 2015)
-
Sample Preparation: Liquid-liquid extraction of human plasma using tert-butyl methyl ether.
-
Chromatography: UHPLC with a Chromolith RP18e column. The mobile phase consisted of a mixture of acetonitrile and 2 mm ammonium formate (70:30, v/v) at a flow rate of 0.7 mL/min.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) operating in multiple reaction monitoring (MRM) and positive ion mode. The precursor to product ion transitions monitored were m/z 381.2 → 343.2 for fludrocortisone and m/z 386.2 → 348.4 for this compound.
Fludrocortisone-d2 Method (Schrive et al., 2012)
-
Sample Preparation: Solid-phase extraction of plasma.
-
Chromatography: C18 column with a gradient of methanol-formate buffer.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with atmospheric pressure chemical ionization (APCI). The ion transitions monitored were m/z 381→239 and m/z 381→181 for fludrocortisone and m/z 383→239 and m/z 383→181 for Fludrocortisone-d2.
The following diagram illustrates a general experimental workflow for assessing the precision of a bioanalytical method using an internal standard.
Experimental workflow for precision assessment.
Conclusion
Both this compound and Fludrocortisone-d2 have been demonstrated to be effective internal standards for the bioanalysis of fludrocortisone, with precision values that meet regulatory standards. The available data suggests that this compound may provide a slight advantage in terms of a tighter precision range. The choice between these two internal standards may also be influenced by other factors such as commercial availability, cost, and the specific requirements of the analytical method. Ultimately, a thorough method validation is essential to ensure that the chosen internal standard provides the necessary accuracy and precision for the intended application.
References
A Comparative Analysis of Labeled Internal Standards for Fludrocortisone Quantification by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Fludrocortisone Bioanalysis.
In the quantitative bioanalysis of Fludrocortisone, a potent synthetic corticosteroid, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and reliable results with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ideal SIL-IS should mimic the analyte's behavior throughout sample preparation and analysis, thereby compensating for variability. This guide provides a comparative analysis of different labeled standards for Fludrocortisone quantification, focusing on the commonly used deuterated standards and discussing the theoretical advantages of carbon-13 (¹³C) labeled standards.
Performance Characteristics of Labeled Internal Standards
Table 1: Comparison of Performance Parameters for Fludrocortisone Quantification using Different Labeled Standards
| Parameter | Deuterated Standard (Fludrocortisone-d₂)[1][2] | Deuterated Standard (Fludrocortisone-d₅)[3] | ¹³C-Labeled Standard (Hypothetical) |
| Linearity Range | 0.1 - 25 ng/mL | 40 - 3000 pg/mL | Expected to be similar to deuterated standards |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 40 pg/mL | Expected to be similar or potentially lower due to reduced background interference |
| Intra-day Precision (%RSD) | < 10.9% | 0.49 - 7.13% | Expected to be excellent, typically <15% |
| Inter-day Precision (%RSD) | < 10.9% | 0.83 - 5.87% | Expected to be excellent, typically <15% |
| Accuracy (Recovery %) | 101.8% | Not explicitly stated, but within acceptable limits for validation | Expected to be high (typically 85-115%) |
| Chromatographic Co-elution with Analyte | Generally good, but potential for slight retention time shifts exists.[4][5] | Generally good, but potential for slight retention time shifts exists. | Excellent, as the physicochemical properties are virtually identical to the analyte. |
| Isotopic Stability | High, but a theoretical risk of back-exchange exists depending on the position of the deuterium atoms. | High, but a theoretical risk of back-exchange exists depending on the position of the deuterium atoms. | Very high, as ¹³C atoms are integrated into the carbon skeleton and are not susceptible to exchange. |
| Potential for Matrix Effects | Can effectively compensate, but chromatographic shifts may lead to differential ion suppression/enhancement. | Can effectively compensate, but chromatographic shifts may lead to differential ion suppression/enhancement. | Superior compensation for matrix effects due to perfect co-elution with the analyte. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for the quantification of Fludrocortisone using deuterated internal standards, as described in the literature.
Method 1: Using Fludrocortisone-d₂ as an Internal Standard
-
Sample Preparation: Solid-phase extraction (SPE) of plasma samples.
-
Internal Standard: Addition of Fludrocortisone-d₂ to the plasma before extraction.
-
Chromatographic Separation:
-
Column: C18 column.
-
Mobile Phase: A gradient of methanol and formate buffer.
-
Retention Time: Approximately 4.0 minutes for both Fludrocortisone and Fludrocortisone-d₂.
-
-
Mass Spectrometry:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI).
-
Detection: Triple quadrupole mass spectrometer.
-
Monitored Ion Transitions:
-
Fludrocortisone: m/z 381 → 239 and m/z 381 → 181.
-
Fludrocortisone-d₂: m/z 383 → 239 and m/z 383 → 181.
-
-
Method 2: Using Fludrocortisone-d₅ as an Internal Standard
-
Sample Preparation: Liquid-liquid extraction (LLE) of human plasma using tert-butyl methyl ether.
-
Internal Standard: Addition of Fludrocortisone-d₅ to the plasma before extraction.
-
Chromatographic Separation:
-
Column: Chromolith RP18e column.
-
Mobile Phase: A mixture of acetonitrile and 2 mM ammonium formate (70:30, v/v).
-
Flow Rate: 0.7 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive ion mode.
-
Detection: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitored Ion Transitions:
-
Fludrocortisone: m/z 381.2 → 343.2.
-
Fludrocortisone-d₅: m/z 386.2 → 348.4.
-
-
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context of Fludrocortisone, the following diagrams are provided.
Caption: Experimental workflow for Fludrocortisone quantification.
Caption: Fludrocortisone signaling pathway.
Discussion and Recommendations
The available data demonstrates that deuterated internal standards, such as Fludrocortisone-d₂ and Fludrocortisone-d₅, can be effectively used to develop robust and sensitive methods for the quantification of Fludrocortisone in biological matrices. These methods exhibit good linearity, precision, and accuracy, meeting the requirements for pharmacokinetic and other bioanalytical studies.
However, the scientific literature increasingly advocates for the use of ¹³C-labeled internal standards when the highest level of accuracy and reliability is required. The primary advantages of ¹³C-labeled standards are their perfect co-elution with the unlabeled analyte and their inherent isotopic stability. Perfect co-elution ensures that both the analyte and the internal standard experience the same matrix effects at the time of ionization, leading to more effective compensation and improved data quality. The stability of the ¹³C label eliminates the theoretical risk of isotopic exchange that can be a concern with deuterated standards, particularly if the deuterium atoms are located at exchangeable positions.
References
- 1. Human plasma quantification of fludrocortisone using liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry after low-dosage administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
Justification for Using Fludrocortisone-d5 in Regulated Bioanalysis: A Comparative Guide
In the rigorous landscape of regulated bioanalysis, the choice of an internal standard (IS) is a critical decision that directly influences the accuracy, precision, and reliability of pharmacokinetic and toxicokinetic data. For the synthetic corticosteroid Fludrocortisone, its stable isotope-labeled (SIL) counterpart, Fludrocortisone-d5, is widely regarded as the gold standard. This guide provides an objective comparison between this compound and potential structural analog internal standards, supported by experimental principles and regulatory expectations, to justify its preferential use.
The Role of the Internal Standard
An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample before processing.[1] Its purpose is to correct for variability that can occur at multiple stages of the analytical workflow, including sample extraction, instrument injection, and ionization in the mass spectrometer.[2] An ideal IS should mimic the analyte of interest throughout the entire analytical process to compensate for potential variations.[3] For liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, SIL internal standards are the preferred choice according to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4]
This compound: The Superior Choice
This compound is the Fludrocortisone molecule with five hydrogen atoms replaced by deuterium, a stable, non-radioactive isotope of hydrogen. This subtle increase in mass allows it to be distinguished from the native Fludrocortisone by the mass spectrometer, while its chemical and physical properties remain nearly identical.[5] This near-identity is the cornerstone of its superior performance compared to structural analog internal standards.
A structural analog is a compound with a similar, but not identical, chemical structure to the analyte. For Fludrocortisone, a potential analog IS could be another corticosteroid like Fluticasone Propionate. While accessible, these analogs can exhibit different behaviors during analysis, leading to compromised data quality.
The logical justification for preferring a SIL-IS like this compound is illustrated below.
Caption: Justification for SIL-IS use in bioanalysis.
Performance Comparison: this compound vs. Structural Analog
The superiority of a SIL-IS is evident when evaluating key bioanalytical validation parameters. The consensus in the scientific community is that stable isotope-labeled internal standards generally provide superior assay performance.
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS (Anticipated) | Justification |
| Co-elution | Co-elutes with Fludrocortisone. | Separate retention times. | As a SIL-IS, this compound has virtually identical chromatographic behavior to the analyte. This ensures both are subjected to the same matrix effects at the same time, which is crucial for accurate compensation. |
| Matrix Effect Compensation | Highly effective compensation. | Inconsistent and partial compensation. | Matrix effects—the suppression or enhancement of analyte ionization by co-eluting matrix components—are a major source of error. Since this compound is affected by these interferences in the same way as Fludrocortisone, the peak area ratio remains constant, correcting for the effect. A structural analog, with different physicochemical properties, will experience matrix effects differently, leading to bias. |
| Extraction Recovery | Tracks analyte recovery precisely. | Recovery may differ significantly. | During sample preparation (e.g., liquid-liquid extraction or solid-phase extraction), losses can occur. This compound's identical chemical nature ensures its recovery mirrors that of the analyte, correcting for any variability. An analog may have different extraction efficiency. |
| Precision & Accuracy | High precision (%CV <15%) and accuracy (%Bias ±15%). | Lower precision and potential for significant bias. | By effectively compensating for multiple sources of variability, a SIL-IS leads to significantly improved precision and accuracy in the final calculated concentrations, a key requirement of regulatory guidelines. |
Data in the table is based on established principles of bioanalysis and specific data from Fludrocortisone validation studies.
Experimental Protocols
To objectively compare the performance of this compound against a structural analog, a series of validation experiments must be conducted as stipulated by regulatory guidelines. Below is a detailed methodology for a key experiment: the evaluation of matrix effects.
Protocol: Matrix Effect Evaluation
Objective: To assess the ability of this compound and a structural analog IS to compensate for matrix effects from different biological sources.
Materials:
-
Blank human plasma (at least 6 different sources/lots)
-
Fludrocortisone reference standard
-
This compound internal standard
-
Structural Analog IS (e.g., Fluticasone Propionate)
-
Reagents for extraction (e.g., tert-butyl methyl ether for Liquid-Liquid Extraction)
-
Validated LC-MS/MS system
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Fludrocortisone and the chosen IS (this compound or the analog) into the final reconstitution solvent at a known concentration (e.g., a mid-QC level).
-
Set B (Post-Extraction Spiked Matrix): Extract blank plasma from the six different sources first. Then, spike the analyte and the IS into the clean, extracted matrix supernatant.
-
Set C (Pre-Extraction Spiked Matrix): Spike the analyte and the IS into the blank plasma before the extraction process.
-
-
Sample Analysis: Analyze all prepared samples using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): Calculate for both the analyte and the IS by comparing the peak area in the presence of matrix (Set B) to the peak area in a neat solution (Set A).
-
MF = Peak Area (Set B) / Peak Area (Set A)
-
-
IS-Normalized Matrix Factor: Divide the analyte MF by the IS MF for each source.
-
Coefficient of Variation (%CV): Calculate the %CV for the IS-normalized matrix factor across the six plasma sources.
-
Acceptance Criteria (per FDA/ICH M10 Guidance): The %CV of the IS-normalized matrix factor should be ≤15%.
Expected Outcome:
-
With this compound: The IS-normalized matrix factor is expected to be close to 1.0, with a %CV well below 15%. This indicates that although the matrix may cause ion suppression or enhancement, the SIL-IS experiences the same effect and effectively corrects for it.
-
With a Structural Analog IS: The IS-normalized matrix factor may vary significantly between plasma lots, and the %CV is likely to exceed 15%. This would demonstrate its failure to adequately compensate for the variable matrix effects experienced by the analyte.
The experimental workflow for this critical comparison is visualized below.
Caption: Workflow for Matrix Effect Evaluation.
Conclusion
The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable bioanalytical method development. While the initial investment in this compound may be higher than for a structural analog, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable. For regulated bioanalysis, where data integrity is paramount, this compound is not merely a preference but a necessity to ensure the generation of defensible, high-quality data that meets global regulatory standards.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Fludrocortisone-d5
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Fludrocortisone-d5, a synthetic corticosteroid, requires careful handling and disposal to prevent potential harm to human health and ecosystems. Adherence to established protocols is not only a matter of best practice but also a legal requirement under various regulations.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by several key regulatory bodies in the United States. The Environmental Protection Agency (EPA) sets the primary guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances, and individual states may have their own, often more stringent, regulations.[1][2] It is imperative that all disposal activities comply with local, state, and federal laws.
Recommended Disposal Procedures
The preferred method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration. This process should be carried out in a facility equipped with afterburners and scrubbers to manage emissions effectively. Discharging this compound or its containers into the environment, including sewer systems, must be strictly avoided.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE).
-
Segregate this compound waste from other laboratory waste streams to ensure proper handling.
-
-
Containerization:
-
Place the waste into a suitable, clearly labeled, and closed container. The container should be robust and compatible with the chemical nature of the waste.
-
Label the container with the words "Hazardous Waste" and the specific chemical name, "this compound."
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should be locked to prevent unauthorized access.
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal contractor to arrange for the pickup and transportation of the this compound waste.
-
Ensure the contractor is certified to handle and incinerate pharmaceutical waste in accordance with EPA and local regulations.
-
-
Documentation:
-
Maintain a detailed record of the waste generated, including the quantity, date of generation, and date of disposal.
-
Retain all documentation provided by the waste disposal contractor, such as waste manifests, for regulatory compliance.
-
In the event of a spill, non-essential personnel should be evacuated. Cleanup personnel must wear appropriate PPE, including chemical goggles, gloves, and a respirator. The spill should be contained and collected using spark-proof tools and placed in a suitable container for disposal.
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not broadly published, the following table summarizes key handling and safety parameters found in safety data sheets.
| Parameter | Specification | Source |
| Personal Protective Equipment (PPE) | Tightly fitting safety goggles, gloves, respirator | |
| Storage Conditions | Store in a dry, cool, and well-ventilated place in a tightly closed container. | |
| Spill Response | Use spark-proof tools and explosion-proof equipment for cleanup. | |
| Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Fludrocortisone-d5
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Fludrocortisone-d5 are paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans for handling, and detailed disposal procedures to ensure laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize the risk of exposure to this compound. The selection of appropriate PPE is contingent on the specific laboratory task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[1]
Occupational Exposure Limits
It is important to note that no specific occupational exposure limits (OELs) have been established for Fludrocortisone acetate by major regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH). Given the potent nature of corticosteroids, a conservative approach to handling is warranted, treating it as a substance with a low acceptable daily exposure.
| Substance | Regulatory Body | Occupational Exposure Limit (OEL) |
| Fludrocortisone Acetate | OSHA, NIOSH, ACGIH | None Established |
In the absence of a specific OEL, the concept of an Acceptable Surface Limit (ASL) can be utilized to assess the effectiveness of cleaning procedures. For potent pharmaceutical compounds, a common industry practice is to aim for a level below 1/1000th of the drug's daily dose on surfaces to prevent cross-contamination.[2] For genotoxic drugs, an acceptable surface contamination level (ASCL) of 20 ng/cm² has been suggested as a threshold of no concern.[3]
Operational Plan for Handling this compound
A clear and concise plan for the handling of this compound is essential to prevent contamination and ensure personnel safety.
Preparation
-
Designate a Specific Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a containment glove box.
-
Ensure Proper Ventilation: The designated area must have adequate ventilation to minimize the risk of inhalation exposure.
-
Assemble all Necessary Equipment and PPE: Before starting any work, ensure that all required equipment and the appropriate PPE are readily available.
-
Minimize Quantities: Whenever possible, work with the smallest feasible quantity of the compound.
-
Review the Safety Data Sheet (SDS): Always review the most current SDS for this compound before handling.
Handling
-
Wear Appropriate PPE at all Times: Adherence to the PPE guidelines outlined in the table above is mandatory.
-
Avoid Skin and Eye Contact: Take all necessary precautions to prevent direct contact with the skin and eyes.
-
Prevent Aerosol Generation: Handle the compound in a manner that minimizes the generation of dust or aerosols. Use wet-wiping techniques for cleaning surfaces rather than dry sweeping.
-
Decontaminate all Equipment After Use: All equipment that comes into contact with this compound must be decontaminated immediately after use.
Workflow for Safe Handling of Potent Chemical Compounds
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
